BI-6015
Description
Propriétés
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BI-6015, an HNF4α Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-6015 is a small molecule identified as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear transcription factor pivotal in regulating gene expression in hepatic and pancreatic tissues. This technical guide delineates the mechanism of action of this compound, detailing its interaction with HNF4α and the downstream cellular consequences. Through direct binding to the HNF4α ligand-binding pocket, this compound inhibits the transcriptional activity of HNF4α, leading to the repression of its target genes. This antagonism has been demonstrated to induce cytotoxic effects in various cancer cell lines, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the experimental evidence, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Antagonism of HNF4α
This compound functions as a direct antagonist of the nuclear receptor HNF4α. Its mechanism is centered on its ability to bind to HNF4α and subsequently inhibit its transcriptional regulatory functions. This leads to a cascade of downstream effects, primarily the repression of HNF4α target gene expression.
Direct Binding to HNF4α
Inhibition of HNF4α DNA Binding
A critical step in HNF4α-mediated transcription is its binding to specific DNA response elements in the promoter regions of its target genes. This compound has been shown to potently repress the DNA binding activity of HNF4α.[1] This inhibitory effect is a key aspect of its antagonistic mechanism.
Repression of HNF4α-Mediated Transcription
By binding to HNF4α and inhibiting its DNA binding, this compound effectively represses the transcription of HNF4α target genes.[2] This has been demonstrated through luciferase reporter assays, where this compound significantly reduces the expression of a reporter gene driven by an HNF4α-responsive promoter.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: Inhibition of HNF4α DNA Binding
| Assay | Cell Line | This compound Concentration | % Inhibition of HNF4α DNA Binding | Reference |
| TransAM HNF4α ELISA | HepG2 | 10 µM | 93% | [3] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines (NCI-60 Screen)
| Cell Line | Tissue of Origin | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.78 |
| HL-60(TB) | Leukemia | 1.86 |
| K-562 | Leukemia | 1.95 |
| MOLT-4 | Leukemia | 1.66 |
| RPMI-8226 | Leukemia | 1.91 |
| SR | Leukemia | 1.70 |
| NSCLC | ||
| A549/ATCC | Lung | 2.14 |
| EKVX | Lung | 2.00 |
| HOP-62 | Lung | 2.04 |
| HOP-92 | Lung | 1.86 |
| NCI-H226 | Lung | 2.04 |
| NCI-H23 | Lung | 2.09 |
| NCI-H322M | Lung | 1.95 |
| NCI-H460 | Lung | 1.91 |
| NCI-H522 | Lung | 2.00 |
| Colon Cancer | ||
| COLO 205 | Colon | 2.09 |
| HCT-116 | Colon | 2.04 |
| HCT-15 | Colon | 2.19 |
| HT29 | Colon | 2.09 |
| KM12 | Colon | 2.04 |
| SW-620 | Colon | 2.00 |
| CNS Cancer | ||
| SF-268 | CNS | 2.09 |
| SF-295 | CNS | 2.04 |
| SF-539 | CNS | 1.95 |
| SNB-19 | CNS | 2.00 |
| SNB-75 | CNS | 2.04 |
| U251 | CNS | 2.00 |
| Melanoma | ||
| LOX IMVI | Melanoma | 2.00 |
| MALME-3M | Melanoma | 2.09 |
| M14 | Melanoma | 2.04 |
| SK-MEL-2 | Melanoma | 2.04 |
| SK-MEL-28 | Melanoma | 2.19 |
| SK-MEL-5 | Melanoma | 2.04 |
| UACC-257 | Melanoma | 2.04 |
| UACC-62 | Melanoma | 2.09 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 2.00 |
| OVCAR-3 | Ovarian | 2.04 |
| OVCAR-4 | Ovarian | 2.00 |
| OVCAR-5 | Ovarian | 1.91 |
| OVCAR-8 | Ovarian | 2.00 |
| NCI/ADR-RES | Ovarian | 2.04 |
| SK-OV-3 | Ovarian | 2.14 |
| Renal Cancer | ||
| 786-0 | Renal | 2.00 |
| A498 | Renal | 2.19 |
| ACHN | Renal | 2.04 |
| CAKI-1 | Renal | 2.14 |
| RXF 393 | Renal | 1.95 |
| SN12C | Renal | 2.04 |
| TK-10 | Renal | 2.00 |
| UO-31 | Renal | 2.04 |
| Prostate Cancer | ||
| PC-3 | Prostate | 2.09 |
| DU-145 | Prostate | 2.14 |
| Breast Cancer | ||
| MCF7 | Breast | 2.14 |
| MDA-MB-231 | Breast | 2.09 |
| HS 578T | Breast | 2.04 |
| BT-549 | Breast | 2.00 |
| T-47D | Breast | 2.19 |
| MDA-MB-468 | Breast | 2.04 |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. The data for this table was extracted from the supplementary information of Kiselyuk et al., 2012, which contains the results of the NCI-60 screen.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in antagonizing HNF4α and its downstream effects.
Caption: Mechanism of this compound as an HNF4α antagonist.
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS) Assay
The following diagram outlines the key steps in the DARTS assay used to confirm the direct binding of this compound to HNF4α.
Caption: Workflow for the DARTS assay.
Detailed Experimental Protocols
Luciferase Reporter Assay for HNF4α Activity
This protocol is adapted from the methods described for characterizing HNF4α antagonists.[1]
-
Cell Line: HepG2 (human hepatocellular carcinoma) or CV-1 (monkey kidney fibroblast).
-
Plasmids:
-
An expression vector for full-length human HNF4α.
-
A reporter plasmid containing a firefly luciferase gene under the control of an HNF4α-responsive promoter (e.g., the ornithine transcarbamoylase (OTC) promoter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Seed HepG2 or CV-1 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the HNF4α expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the percent inhibition of HNF4α activity relative to the vehicle-treated control.
-
HNF4α DNA Binding ELISA (TransAM™ Assay)
This protocol is based on the commercially available TransAM™ HNF4α kit.[1]
-
Principle: An ELISA-based assay to detect and quantify HNF4α binding to its consensus DNA sequence immobilized on a 96-well plate.
-
Procedure:
-
Treat cells (e.g., HepG2) with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Prepare nuclear extracts from the treated cells.
-
Add the nuclear extracts to the wells of the TransAM™ HNF4α plate, which are pre-coated with an oligonucleotide containing the HNF4α consensus binding site.
-
Incubate to allow HNF4α to bind to the immobilized oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for HNF4α and incubate.
-
Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Wash the wells and add a colorimetric HRP substrate.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The amount of bound HNF4α is proportional to the intensity of the color development.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is a generalized procedure for the DARTS assay.[1]
-
Principle: Ligand binding can stabilize a protein, making it more resistant to proteolysis.
-
Procedure:
-
Prepare a total cell lysate from a cell line expressing HNF4α (e.g., HepG2).
-
Divide the lysate into aliquots. Treat one aliquot with this compound and another with vehicle (DMSO) as a control. Incubate at room temperature.
-
Add a broad-spectrum protease (e.g., pronase or thermolysin) at a concentration determined empirically to achieve partial protein digestion.
-
Incubate for a short period to allow for limited proteolysis.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for HNF4α.
-
A stronger HNF4α band in the this compound-treated sample compared to the vehicle control indicates that this compound binding has protected HNF4α from proteolysis.
-
Conclusion
This compound is a well-characterized antagonist of HNF4α that acts through direct binding to the receptor, leading to the inhibition of its DNA binding and transcriptional activity. This mechanism of action results in significant downstream effects, including cytotoxicity in a broad range of cancer cell lines. The experimental data and protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the study of HNF4α and the therapeutic potential of its antagonists. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its clinical applications.
References
BI-6015 as an HNF4α Antagonist in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor predominantly expressed in the liver, pancreas, kidneys, and intestines, where it governs the expression of a multitude of genes essential for embryonic development and metabolic homeostasis.[1] The role of HNF4α in cancer is complex and context-dependent, acting as a tumor suppressor in some malignancies while promoting tumorigenesis in others.[2][3] This dual functionality has made HNF4α an intriguing target for cancer therapy. BI-6015 has emerged as a potent and specific antagonist of HNF4α, demonstrating selective cytotoxicity towards various cancer cell lines, making it a valuable tool for investigating the therapeutic potential of HNF4α inhibition.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates in the context of cancer research.
Mechanism of Action
This compound functions as a direct antagonist of HNF4α. It binds with high affinity to the ligand-binding domain of HNF4α, thereby inhibiting its transcriptional activity.[5] This antagonism leads to the repression of HNF4α target gene expression.[4] Consequently, this compound can induce cell cycle arrest, apoptosis, and reduce the proliferation of cancer cells that are dependent on HNF4α signaling.[5][6]
Quantitative Data: Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time | Reference |
| Hep3B-Luc | Hepatocellular Carcinoma | Potently toxic (specific value not provided) | 24, 48, 72 hours | [5] |
| HepG2 | Hepatocellular Carcinoma | Inhibits HNF4α gene expression at 2.5-10 µM | 5-48 hours | [7] |
| AGS | Gastric Cancer | ~2.5 | 48 hours | [8][9] |
| SNU601 | Gastric Cancer | ~3.0 | 48 hours | [8][9] |
| SNU668 | Gastric Cancer | ~4.3 | 48 hours | [8][9] |
| SNU216 | Gastric Cancer | ~1.5 | 48 hours | [8][9] |
| SNU620 | Gastric Cancer | ~0.964 | 48 hours | [8][9] |
| MKN1 | Gastric Cancer | ~3.5 | 48 hours | [8][9] |
| Eso26 | Esophageal Adenocarcinoma | ~1.0 | 72 hours | [10] |
| Various GIAC cells | Gastrointestinal Adenocarcinoma | Significantly more sensitive than non-GIAC cells | 72 hours | [10] |
| NCI-60 Panel | Various Cancers | Slowed growth/toxicity observed in a wide range | Not specified | [5][11][12][13][14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study in a Mouse Model
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., Hep3B-Luc)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[16]
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10-30 mg/kg daily or every other day.[7] Administer the vehicle solution to the control group.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.
-
Study Termination: At the end of the study (e.g., after 20-57 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).[7]
HNF4α Luciferase Reporter Assay
This assay measures the effect of this compound on HNF4α transcriptional activity.
Materials:
-
Cells (e.g., HepG2)
-
HNF4α-responsive luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the HNF4α reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for another 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the HNF4α-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression or phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-STAT3, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
This compound, by antagonizing HNF4α, influences several signaling pathways implicated in cancer progression.
HNF4α Signaling and Inhibition by this compound
HNF4α, as a transcription factor, binds to the promoter regions of its target genes to regulate their expression. This compound directly binds to HNF4α, preventing its transcriptional activity.
Caption: Mechanism of HNF4α antagonism by this compound.
Experimental Workflow for Evaluating this compound
A typical workflow to characterize the effects of this compound in cancer research involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for this compound characterization.
HNF4α and its Crosstalk with Key Cancer Signaling Pathways
HNF4α has been shown to interact with and modulate other critical signaling pathways in cancer, including the Wnt/β-catenin, NF-κB, and STAT3 pathways. The effect of HNF4α on these pathways can be either activating or inhibitory depending on the cellular context.
Caption: Crosstalk of HNF4α with major cancer signaling pathways.
Conclusion
This compound serves as a powerful pharmacological tool to probe the multifaceted roles of HNF4α in cancer. Its ability to specifically antagonize HNF4α allows for the detailed investigation of downstream signaling events and the assessment of HNF4α inhibition as a potential therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research into the application of this compound and to aid in the development of novel cancer therapies targeting the HNF4α signaling axis. As our understanding of the context-dependent functions of HNF4α in different cancers continues to evolve, targeted antagonists like this compound will be instrumental in dissecting these complexities and translating fundamental research into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. hubrecht.eu [hubrecht.eu]
- 4. benchchem.com [benchchem.com]
- 5. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Activation of HNF4α by AMPK Inhibits Apoptosis and Ameliorates Neurological Injury Caused by Cardiac Arrest in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.co.jp [revvity.co.jp]
- 15. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
The Role of BI-6015 in Studying Diabetes and Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-6015 is a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial transcription factor in the regulation of metabolic pathways in the liver and pancreas.[1][2] This technical guide provides an in-depth overview of the core functions of this compound as a research tool to investigate the pathophysiology of diabetes and metabolic diseases, with a particular focus on Non-Alcoholic Fatty Liver Disease (NAFLD). We will explore its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols for its use, and visualize its impact on cellular signaling pathways.
Introduction: HNF4α in Metabolic Homeostasis
Hepatocyte Nuclear Factor 4α (HNF4α) is a member of the nuclear receptor superfamily of transcription factors and plays a pivotal role in the transcriptional regulation of genes involved in glucose and lipid metabolism.[1] In the pancreas, HNF4α is essential for β-cell function and insulin secretion.[3] Mutations in the HNF4A gene are the cause of Maturity-Onset Diabetes of the Young, Type 1 (MODY1), characterized by a progressive decline in β-cell function.[4] In the liver, HNF4α governs the expression of a vast network of genes responsible for gluconeogenesis, glycogenolysis, lipid synthesis and transport, and bile acid metabolism.[1][5] Dysregulation of HNF4α activity is strongly implicated in the pathogenesis of metabolic diseases, including type 2 diabetes and NAFLD.[4][5]
This compound: A Potent HNF4α Antagonist
This compound was identified through a high-throughput screen as a potent antagonist of HNF4α.[1] Unlike some other modulators, this compound does not act as a PPARγ agonist, highlighting its specificity for HNF4α.[1] Its primary mechanism of action involves the direct binding to HNF4α, leading to a conformational change that inhibits its DNA binding and subsequent transcriptional activity.[1] This makes this compound an invaluable chemical probe for elucidating the multifaceted roles of HNF4α in health and disease.
Mechanism of Action of this compound
This compound exerts its effects by directly antagonizing HNF4α. This leads to the repression of HNF4α target gene expression.[1][2] The primary mechanism involves:
-
Direct Binding: this compound binds directly to the HNF4α protein.[1]
-
Inhibition of DNA Binding: This binding event leads to a potent repression of HNF4α's ability to bind to its target DNA sequences.[1]
-
Transcriptional Repression: Consequently, the transcription of HNF4α-regulated genes is significantly reduced.[1]
Below is a diagram illustrating the mechanism of HNF4α activation and its inhibition by this compound.
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. imrpress.com [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepatocyte nuclear factor 4α in the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
The HNF4α Antagonist BI-6015: A Technical Overview of its Mechanism and Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4 Alpha (HNF4α). HNF4α is a crucial nuclear receptor that governs the expression of a multitude of genes involved in various metabolic processes and cellular differentiation, particularly in the liver, pancreas, and intestines. Its dysregulation has been implicated in diseases such as diabetes and various cancers, making it a compelling therapeutic target. This compound has emerged as a key pharmacological tool for studying the physiological roles of HNF4α and as a potential therapeutic agent. This document summarizes the current understanding of this compound's effects on HNF4α, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound functions as a direct antagonist of HNF4α.[1][2] Its primary mechanism involves binding to HNF4α, which leads to a conformational change in the receptor. This alteration decreases the receptor's ability to bind to DNA, thereby repressing the expression of its known target genes.[3] This antagonistic activity has been shown to impact insulin promoter activity and exhibit cytotoxic effects in several tumor cell lines, including human hepatocellular carcinoma (HCC).[1][2]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of this compound's efficacy and activity across different experimental models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | This compound Concentration | Effect | Reference |
| Hep3B-Luc | Hepatocellular Carcinoma | Cytotoxicity | Not specified | Potently toxic | [3] |
| Various GC cell lines | Gastric Cancer | Growth Inhibition (EC50) | 964 nM to 4.3 µM | Effective reduction in cell survival | [4] |
| HepG2 | Hepatocellular Carcinoma | HNF4α Gene Expression | 2.5-10 µM | Inhibition of HNF4α gene expression | [2] |
| MIN6 | Pancreatic Beta-cell | HNF4α Gene Expression | Not specified | Strong repression of HNF4α gene expression | [3] |
| T6PNE | Pancreatic Beta-cell | Insulin Gene Expression | Not specified | 50-fold reduction | [3] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| Normal Mice | 10-30 mg/kg; i.p. once daily for 5 days | Induced loss of HNF4α expression and hepatic steatosis. No evidence of hepatocellular death. | [2][3] |
| Human Hepatocellular Carcinoma Xenograft | 10-30 mg/kg; i.p. daily or every other day for 20-57 days | Induced apoptosis in the tumor. | [2] |
| Parenteral Nutrition Associated Cholestasis (PNAC) | Not specified | Attenuated PNAC by suppressing NFκB activation and inducing FXR and LRH-1 and their downstream transporters. | [5] |
| Gastrointestinal Adenocarcinoma (GIAC) Xenograft | Not specified | Potently inhibited tumor growth without systemic toxicity. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound as an HNF4α antagonist.
References
- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Discovery and Development of BI-6015: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-6015 is a potent and specific small-molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear transcription factor regulating a multitude of genes involved in metabolic and developmental pathways. This document provides an in-depth technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the high-throughput screening process that led to its identification, its subsequent characterization as an HNF4α antagonist, and its demonstrated efficacy in preclinical models of cancer, particularly hepatocellular and gastric carcinomas. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this significant research compound.
Introduction
Hepatocyte Nuclear Factor 4α (HNF4α) is a member of the nuclear receptor superfamily of transcription factors, predominantly expressed in the liver, pancreas, kidneys, and intestines. It plays a pivotal role in the transcriptional regulation of genes essential for glucose, lipid, and amino acid metabolism, as well as cellular differentiation and morphogenesis. Dysregulation of HNF4α activity has been implicated in various pathologies, including maturity-onset diabetes of the young (MODY1), liver diseases, and cancer. The development of small-molecule modulators of HNF4α is therefore of significant interest for both therapeutic intervention and as research tools to elucidate its complex biological functions. This compound emerged from a discovery program aimed at identifying novel regulators of the human insulin promoter and was subsequently characterized as a potent HNF4α antagonist.[1]
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that modulate the activity of the human insulin promoter.[1] This screening effort utilized a T6PNE cell line, derived from human fetal islets, which was engineered to express key β-cell transcription factors and a green fluorescent protein (GFP) reporter under the control of the human insulin promoter.[1] A screening hit, BIM5078, was initially identified as a potent repressor of insulin expression. This compound, a structurally related analog of BIM5078, was subsequently synthesized and found to be a more potent and specific HNF4α antagonist.[1]
Chemical Structure
This compound is chemically known as 2-Methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [2] |
| Molecular Weight | 331.35 g/mol | [2] |
| CAS Number | 93987-29-2 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility (DMSO) | 20 mM | [2] |
Mechanism of Action
This compound exerts its biological effects through direct antagonism of HNF4α.[1][2][3] This was confirmed through a series of biochemical and cell-based assays.
Direct Binding and Target Engagement
The direct interaction of this compound with HNF4α was demonstrated using a Drug Affinity Target Stability (DARTS) assay.[1] This technique leverages the principle that ligand binding to a protein can alter its conformation and, consequently, its susceptibility to proteolysis. In the presence of this compound, HNF4α showed increased resistance to proteolytic degradation, indicating a direct binding interaction.[1] Furthermore, this compound was shown to potently repress the DNA binding activity of HNF4α.[1]
Downstream Signaling Effects
As an HNF4α antagonist, this compound represses the expression of known HNF4α target genes.[2] This includes the autoregulation of HNF4α itself, leading to a reduction in HNF4α mRNA levels in various cell lines.[1] The antagonism of HNF4α by this compound disrupts the normal transcriptional program regulated by this factor, leading to a range of cellular effects, including inhibition of insulin promoter activity, induction of hepatic steatosis, and cytotoxicity in cancer cells.[1][3]
Figure 1: Simplified signaling pathway of this compound action.
Preclinical Development and Efficacy
This compound has been evaluated in various in vitro and in vivo preclinical models, demonstrating its potential as a therapeutic agent for cancer.
In Vitro Studies
This compound has shown significant effects on gene expression and cell viability in a range of cell lines.
Table 2: In Vitro Activity of this compound
| Cell Line | Assay Type | Effect | Concentration/Value | Reference |
| T6PNE | Insulin Gene Expression | 50-fold reduction | Not specified | [1] |
| MIN6 | HNF4α Gene Expression | Strong repression | Not specified | [1] |
| HepG2 | HNF4α Gene Expression | Strong repression | Not specified | [1] |
| HepG2 & CV-1 | OTC Promoter Activity | Inhibition | 1 µM | [1] |
| Hep3B | Cytotoxicity | Markedly toxic | Not specified | [1] |
| Gastric Cancer Cell Lines | Cell Survival (EC₅₀) | Inhibition | 964 nM - 4.3 µM | [4] |
In Vivo Studies
In vivo studies in mice have provided insights into the pharmacokinetics and efficacy of this compound.
Table 3: In Vivo Data for this compound in Mice
| Parameter | Value | Dosing | Model | Reference |
| Half-life (t₁/₂) | ~90 minutes | 30 mg/kg IP | Mouse | [1] |
| Plasma AUC | 1.6 µg·min/mL | 30 mg/kg IP | Mouse | [1] |
| Liver Concentration | 3.1 µM (at 24h) | 30 mg/kg IP | Mouse | [1] |
| Effect on HNF4α Expression | Loss of expression in liver | 10-30 mg/kg/day IP | Mouse | [3] |
| Hepatic Effect | Steatosis | 10-30 mg/kg/day IP | Mouse | [3] |
| Antitumor Effect | Induction of apoptosis | 30 mg/kg IP (daily or every other day) | Human HCC xenograft | [1] |
Experimental Protocols
High-Throughput Screening for Insulin Promoter Modulators
-
Cell Line and Reporter: T6PNE cells engineered to express a green fluorescent protein (GFP) reporter under the control of the human insulin promoter were used.[1]
-
Assay Plates: Cells were plated in 384-well plates.
-
Compound Addition: A diverse synthetic chemical library was added to the assay plates.
-
Incubation: Plates were incubated to allow for compound effects on insulin promoter activity.
-
Detection: GFP expression was quantified using a high-throughput imaging system.
-
Hit Identification: Compounds that significantly altered GFP expression were identified as hits. BIM5078 was identified as a repressor, leading to the development of this compound.[1]
Drug Affinity Target Stability (DARTS) Assay
-
Lysate Preparation: Cell lysates containing HNF4α were prepared.
-
Compound Incubation: Lysates were incubated with either this compound or a vehicle control (DMSO).
-
Protease Digestion: A protease (e.g., pronase) was added to the lysates to initiate protein digestion.
-
Reaction Quenching: The digestion was stopped after a defined period.
-
Analysis: The samples were analyzed by SDS-PAGE and Western blotting using an anti-HNF4α antibody.
-
Interpretation: Increased abundance of the HNF4α protein band in the this compound-treated sample compared to the control indicated protection from proteolysis and therefore, direct binding.[1]
Gene Expression Analysis (Quantitative RT-PCR)
-
Cell Culture and Treatment: Cells (e.g., T6PNE, MIN6, HepG2) were cultured and treated with this compound or DMSO for specified durations (e.g., 5 or 48 hours).[1]
-
RNA Extraction: Total RNA was isolated from the cells.
-
cDNA Synthesis: RNA was reverse-transcribed into cDNA.
-
qPCR: Quantitative PCR was performed using primers specific for HNF4α and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[1]
-
Data Analysis: The relative expression of HNF4α mRNA was calculated using the ΔΔCt method.
In Vivo Human Hepatocellular Carcinoma Xenograft Model
-
Cell Line: Hep3B cells engineered to express luciferase (Hep3B-Luc) were used.[1]
-
Animal Model: Nude mice were used.
-
Tumor Implantation: Hep3B-Luc cells were injected into the liver parenchyma of the mice.[1]
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection, either daily or every other day.[1]
-
Monitoring: Tumor growth was monitored by bioluminescence imaging. Animal well-being was also monitored.
-
Endpoint Analysis: At the end of the study, tumors and livers were harvested for histological analysis, including Oil Red O staining for steatosis and immunostaining for markers of apoptosis (e.g., cleaved caspase-3).[1]
Figure 2: Workflow for the discovery and development of this compound.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the multifaceted roles of HNF4α in health and disease. Its discovery through a phenotypic screen for insulin promoter modulators and subsequent identification as a direct HNF4α antagonist highlights a successful drug discovery paradigm. Preclinical data have demonstrated its potential as an anti-cancer agent, particularly for malignancies where HNF4α is a key driver, such as hepatocellular and gastric cancers. While this compound itself has not progressed to clinical trials, likely due to observations such as the induction of hepatic steatosis, it remains a critical tool for academic research.[5] Further development of HNF4α antagonists, potentially with improved safety profiles, could hold promise for the treatment of various metabolic diseases and cancers. The detailed characterization of this compound provides a solid foundation for these future endeavors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Reversal of Lipotoxic Effects on the Insulin Promoter by Alverine and Benfluorex: Identification as HNF4α Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiTE® Xenograft Protocol [protocols.io]
- 5. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cytotoxic Effects of BI-6015 in Tumor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6015 is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a nuclear transcription factor implicated in the regulation of various cellular processes. Emerging research has identified this compound as a compound with selective cytotoxic effects against a range of tumor cells, positioning it as a molecule of interest in oncology drug development. This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on cell viability, apoptosis, and cell cycle progression. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through the antagonism of HNF4α.[1][2][3] By binding to HNF4α, this compound inhibits its transcriptional activity, leading to the dysregulation of downstream target genes. This disruption of HNF4α-mediated signaling has been shown to selectively induce cell death and inhibit proliferation in cancer cells, while sparing normal primary cells.[1] The primary therapeutic areas of investigation for this compound and related HNF4α antagonists include hepatocellular carcinoma (HCC) and gastric cancer.[1][4]
Data Presentation: Cytotoxicity of this compound
The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values serve as key indicators of its anti-proliferative activity.
| Cell Line | Cancer Type | EC50/IC50 (µM) | Citation |
| AGS | Gastric Cancer | ~2.5 - 5 | [4] |
| SNU-484 | Gastric Cancer | 0.964 | [4] |
| SNU-601 | Gastric Cancer | ~1.5 - 3 | [4] |
| SNU-638 | Gastric Cancer | 4.3 | [4] |
| MKN-45 | Gastric Cancer | ~1.8 - 3.5 | [4] |
| Hep3B | Hepatocellular Carcinoma | Markedly toxic (specific IC50 not provided) | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cytotoxic effects of this compound.
Cell Viability Assays
a) MTT Assay for General Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
b) Bioluminescence Assay for Hep3B-Luc Cells
This assay is particularly useful for cell lines engineered to express luciferase, providing a highly sensitive measure of cell viability.[1]
-
Principle: The luciferase enzyme catalyzes the oxidation of a substrate (e.g., D-luciferin) to produce light. The amount of light emitted is directly proportional to the number of viable, luciferase-expressing cells.
-
Protocol:
-
Seed Hep3B-Luc cells in a 96-well opaque plate.
-
Treat the cells with the desired concentrations of this compound or DMSO.
-
Incubate for the specified time points (e.g., 24, 48, 72 hours).
-
Add the luciferase substrate to each well according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The decrease in bioluminescence correlates with decreased cell viability.[1]
-
Apoptosis Assays
a) Cleaved Caspase-3 Western Blotting
This method detects the active form of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: During apoptosis, procaspase-3 is cleaved to generate the active p17 and p12 fragments. An antibody specific to the cleaved form of caspase-3 is used to detect its presence by western blotting.
-
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.
-
Protocol (for immunofluorescence):
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Wash the cells with deionized water.
-
Incubate the cells with TdT reaction mix (containing TdT enzyme and BrdUTP) in a humidified chamber at 37°C for 60 minutes.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Cell Cycle Analysis
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis to determine the proportion of cells in the S phase of the cell cycle.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase. An anti-BrdU antibody is then used to detect the incorporated BrdU.
-
Protocol (for flow cytometry):
-
Treat cells with this compound for the desired duration.
-
Pulse-label the cells with 10 µM BrdU for 1-2 hours.
-
Harvest and fix the cells in 70% ethanol at -20°C.
-
Treat the cells with 2N HCl to denature the DNA.
-
Neutralize the acid with a sodium borate buffer.
-
Incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
Resuspend the cells in a solution containing a DNA dye (e.g., propidium iodide) to measure total DNA content.
-
Analyze the cells by flow cytometry. The BrdU-positive population represents cells that were in the S phase during the labeling period. The DNA content histogram reveals the distribution of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways and Logical Relationships
The cytotoxic effects of this compound are rooted in its ability to antagonize HNF4α, which in turn modulates key signaling pathways implicated in cancer cell proliferation and survival, such as the Wnt and Notch pathways.
This compound Mechanism of Action
Caption: this compound antagonizes HNF4α, altering target gene expression to inhibit proliferation and induce apoptosis.
HNF4α and Wnt/β-catenin Signaling
HNF4α has a complex, often inhibitory, relationship with the Wnt/β-catenin signaling pathway. By inhibiting HNF4α, this compound may indirectly modulate Wnt signaling.
Caption: this compound, by inhibiting HNF4α, may disinhibit the Wnt/β-catenin pathway in some contexts.
HNF4α and Notch Signaling
The interplay between HNF4α and Notch signaling is crucial in liver development and cancer. Notch signaling can repress HNF4α activity.
Caption: Notch signaling can suppress HNF4α activity, impacting cell differentiation and proliferation.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical workflow for evaluating the cytotoxic effects of this compound on tumor cells.
Conclusion
This compound demonstrates significant and selective cytotoxic effects in various tumor cell lines, primarily through the antagonism of HNF4α. This leads to the induction of apoptosis and cell cycle arrest, likely through the modulation of complex signaling networks including the Wnt and Notch pathways. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other HNF4α antagonists as potential cancer therapeutics. Further research is warranted to fully elucidate the downstream signaling cascades and to identify predictive biomarkers for sensitivity to this compound.
References
Unveiling the Role of BI-6015 in Insulin Promoter Modulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Information regarding a specific compound designated as BI-6015 and its function in modulating insulin promoter activity is not currently available in the public domain. Extensive searches of scientific literature and public databases have yielded no specific data on a compound with this name. It is plausible that this compound represents an internal code for a proprietary compound under investigation, with research findings yet to be published.
This guide, therefore, cannot provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound. Instead, it will present a generalized framework and methodologies commonly employed in the investigation of novel compounds that modulate insulin promoter activity. This will serve as a foundational resource for researchers working on similar small molecule drug discovery programs targeting pancreatic beta-cell function and insulin gene transcription.
Section 1: General Principles of Insulin Promoter Regulation
The insulin gene is exclusively transcribed in pancreatic beta-cells. Its promoter region contains several critical cis-acting elements that bind a combination of ubiquitously expressed and beta-cell-specific transcription factors. The interplay of these factors dictates the rate of insulin gene transcription in response to various stimuli, most notably glucose.
Key transcription factors and their binding sites on the insulin promoter include:
-
PDX-1 (Pancreatic and Duodenal Homeobox 1): A crucial regulator of pancreas development and beta-cell function.
-
NeuroD1/BETA2: A basic helix-loop-helix (bHLH) transcription factor essential for beta-cell maturation and insulin gene expression.
-
MafA: A potent activator of insulin gene transcription, highly sensitive to glucose levels.
-
CREB (cAMP Response Element-Binding Protein): Mediates the effects of cyclic AMP signaling on insulin transcription.
A hypothetical small molecule modulator like "this compound" could function through various mechanisms, such as:
-
Directly binding to and altering the activity of a key transcription factor.
-
Modulating the activity of an upstream signaling pathway that impacts the phosphorylation state or subcellular localization of these transcription factors.
-
Influencing the epigenetic landscape of the insulin promoter, such as histone modifications or DNA methylation.
Section 2: Methodologies for Assessing a Novel Compound's Effect on Insulin Promoter Activity
The following experimental protocols represent standard methodologies used to characterize a compound's impact on insulin promoter activity.
Luciferase Reporter Assay
This is a primary assay to quantify the effect of a compound on the transcriptional activity of the insulin promoter.
Experimental Protocol:
-
Construct Preparation: Clone the human or rodent insulin promoter sequence upstream of a firefly luciferase reporter gene in a suitable expression vector. A control vector, such as one containing a minimal promoter or a constitutively active promoter driving Renilla luciferase, should be co-transfected for normalization.
-
Cell Culture and Transfection: Culture a suitable pancreatic beta-cell line (e.g., INS-1, MIN6) under standard conditions. Co-transfect the cells with the insulin promoter-luciferase construct and the normalization control vector using a lipid-based transfection reagent or electroporation.
-
Compound Treatment: Following transfection and recovery, treat the cells with a dose-range of the test compound (e.g., "this compound") for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known activator of the insulin promoter).
-
Luciferase Activity Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in promoter activity relative to the vehicle control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if a compound alters the binding of transcription factors to specific DNA sequences within the insulin promoter.
Experimental Protocol:
-
Nuclear Extract Preparation: Treat pancreatic beta-cells with the test compound and prepare nuclear extracts containing the transcription factors.
-
Probe Labeling: Synthesize and label a short DNA oligonucleotide corresponding to a specific transcription factor binding site in the insulin promoter with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of the test compound. For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to the transcription factor of interest.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels). A decrease or "shift" in the mobility of the labeled probe indicates protein binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the binding of a specific transcription factor to the insulin promoter within intact cells and to assess how a compound might modulate this interaction.
Experimental Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with the test compound and then with formaldehyde to cross-link proteins to DNA. Lyse the cells and sonicate or enzymatically digest the chromatin to generate small DNA fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the transcription factor and the DNA cross-linked to it.
-
Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers flanking the putative binding site on the insulin promoter to quantify the amount of co-precipitated DNA. An increase in precipitated DNA in compound-treated cells would suggest enhanced binding of the transcription factor.
Section 3: Visualizing Potential Mechanisms of Action
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of an insulin promoter modulator.
Caption: Hypothetical signaling pathways converging on the insulin promoter.
Caption: General experimental workflows for compound screening.
Conclusion
While specific data on this compound is not publicly available, the established methodologies and known regulatory pathways of the insulin promoter provide a clear roadmap for the investigation of any novel modulator. The combination of reporter gene assays, biochemical binding assays, and in-cell target engagement studies is essential for a comprehensive understanding of a compound's mechanism of action. Should information on this compound become public, these frameworks will be invaluable for interpreting the data and understanding its therapeutic potential.
Preliminary Studies on BI-6015 in Hepatocellular Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data available on BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), in the context of hepatocellular carcinoma (HCC). The information is compiled from publicly available scientific literature and vendor technical data.
Core Findings
This compound has demonstrated selective cytotoxicity towards hepatocellular carcinoma cells both in vitro and in vivo.[1] Its mechanism of action is centered on the antagonism of HNF4α, a nuclear transcription factor implicated in liver cell differentiation and metabolism.[1][2] Inhibition of HNF4α by this compound leads to cell cycle arrest and apoptosis in HCC cells, while sparing non-transformed primary hepatocytes.[1]
Data Presentation
In Vitro Efficacy
While this compound is reported to be "potently toxic" to the Hep3B-Luc human hepatocellular carcinoma cell line, specific IC50 values have not been detailed in the available literature.[1] The cytotoxic effects were observed in a dose-dependent manner and correlated with decreased cell counts over 24, 48, and 72 hours.[1]
| Cell Line | Compound | Parameter | Value | Source |
| Hep3B-Luc | This compound | Cytotoxicity | Potently Toxic | [1] |
| Primary Hepatocytes | This compound | Cytotoxicity | Not Observed | [1] |
| T6PNE | BIM5078 (related analog) | IC50 | 930 nM | [1] |
In Vivo Efficacy
A study utilizing a Hep3B-Luc xenograft model in nude mice demonstrated the in vivo anti-tumor activity of this compound.[1]
| Animal Model | Treatment | Dose | Route | Key Findings | Source |
| Nude mice with Hep3B-Luc liver xenografts | This compound | 30 mg/kg | Intraperitoneal (IP) | Induced apoptosis in tumor cells | [1] |
| Well-tolerated with no evidence of hepatocellular death in normal liver | [1] | ||||
| Induced hepatic steatosis, consistent with HNF4α antagonism | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (Representative Protocol)
-
Cell Culture: Human hepatocellular carcinoma cells (e.g., Hep3B-Luc) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in a series of dilutions. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated with the compound for various time points (e.g., 24, 48, 72 hours).[1]
-
Viability Assessment: Cell viability is measured using a standard method, such as a bioluminescence assay for luciferase-expressing cells or an MTT/XTT assay.[1]
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value.
In Vivo Xenograft Study (Reconstructed Protocol)
-
Cell Preparation: Hep3B-Luc cells are harvested during their exponential growth phase. Cell viability is confirmed to be >95% using a method like trypan blue exclusion.
-
Animal Model: Athymic nude mice are used for the study.
-
Tumor Implantation: A suspension of Hep3B-Luc cells is injected into the liver parenchyma of the mice to establish an orthotopic xenograft model.[1]
-
Treatment Initiation: Once tumors are established (as monitored by bioluminescence imaging), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered intraperitoneally at a dose of 30 mg/kg. The dosing schedule is reported as daily or every other day, as tolerated.[1] The control group receives a vehicle solution (e.g., DMSO).
-
Monitoring: Tumor growth is monitored, potentially via bioluminescence imaging. Animal body weight and general health are observed throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and livers are harvested. Tissues are fixed and prepared for histological analysis.
-
Apoptosis Assessment: Apoptosis in tumor tissue is evaluated by immunostaining for cleaved caspase-3 and by TUNEL assay.[1]
-
Toxicity Assessment: Normal liver tissue is examined for signs of toxicity, such as hepatocellular death (e.g., via blood chemistry analysis for ALT) and steatosis (e.g., via Oil Red O staining).[1]
Mandatory Visualization
Signaling Pathway of this compound in HCC
Caption: Mechanism of this compound in hepatocellular carcinoma.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound in HCC.
References
In Vitro Biological Activity of BI-6015: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α). This document details its mechanism of action, impact on key signaling pathways, and cytotoxic effects on various cancer cell lines. It also includes comprehensive experimental protocols for the key assays cited, presented to facilitate the replication and further investigation of this compound's therapeutic potential.
Core Mechanism of Action
This compound functions as a direct antagonist of HNF4α, a nuclear transcription factor that plays a crucial role in regulating the expression of genes involved in metabolic homeostasis.[1][2] The primary mechanism of this compound involves binding to the ligand-binding pocket of HNF4α, which in turn inhibits its transcriptional function by preventing interaction with its natural ligands.[3] This antagonism leads to a decrease in HNF4α's ability to bind to DNA, thereby repressing the expression of its known target genes.[1][4]
Impact on Cellular Signaling Pathways
The inhibitory action of this compound on HNF4α has significant downstream effects on several oncogenic and metabolic signaling pathways.
HNF4α-Dependent Gene Expression
As a direct antagonist, this compound has been shown to downregulate the expression of HNF4α itself and its direct targets, such as HNF1A.[3] It also represses the expression of genes involved in bile acid and sterol transport.[5] Furthermore, this compound has been observed to reduce the expression of insulin mRNA.[4]
Caption: this compound antagonizes HNF4α, inhibiting its binding to DNA and repressing target gene expression.
WNT Signaling Pathway
In the context of gastric cancer, this compound has been shown to downregulate oncogenic signaling pathways, including the embryonic WNT cascade.[6][7] This suggests a role for HNF4α in the regulation of WNT signaling, which can be modulated by this compound.
NFκB Signaling Pathway
This compound has been demonstrated to suppress the activation of NFκB.[5] In a model of parenteral nutrition-associated cholestasis, this compound treatment decreased NFκB binding to the promoters of key genes, thereby mitigating inflammation and cholestatic liver injury.[5]
In Vitro Cytotoxic Activity
This compound exhibits selective cytotoxic activity against a range of tumor cell lines, particularly those of gastrointestinal origin, while sparing primary cells.[4][8] This on-target effect is correlated with the expression levels of HNF4α in the cancer cells.[3]
| Cell Line Type | Cell Line(s) | Reported Activity | Reference |
| Gastric Cancer | AGS, SNU-601, SNU-668, SNU-216, MKN1 | EC50 values ranging from 964 nM to 4.3 μM | [9] |
| Hepatocellular Carcinoma | Hep3B, HepG2 | Potent cytotoxicity and inhibition of cell division | [4] |
| Gastrointestinal Adenocarcinoma (EAC, PAAD, COAD) | Various | Significantly more sensitive than non-GIAC cells | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on cancer cell lines.[3]
-
Cell Seeding: Seed 3,000 - 5,000 cells per well in 96-well plates and culture for 24 hours.
-
Compound Treatment: Replace the culture medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or EC50 values.
Luciferase Reporter Assay for Promoter Activity
This protocol is based on assays used to measure the effect of this compound on the promoter activity of HNF4α target genes.[3][7]
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of a target gene (e.g., HNF1A or HNF4A) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound or DMSO.
-
Incubation: Incubate for an additional 24 to 48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying changes in mRNA levels of HNF4α target genes following this compound treatment.[10]
-
Cell Treatment and RNA Isolation: Treat cells with this compound for the desired time period (e.g., 5 or 48 hours). Isolate total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 2. This compound - 2BScientific [2bscientific.com]
- 3. biorxiv.org [biorxiv.org]
- 4. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for BI-6015 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6015 is a potent and selective antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor involved in liver-specific gene expression, nutrient metabolism, and cellular differentiation. In the context of hepatocellular carcinoma (HCC), HNF4α has been identified as a potential therapeutic target. These application notes provide a detailed experimental protocol for characterizing the effects of this compound on the human hepatoma cell line, HepG2. The protocols outlined below cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution.
Mechanism of Action
This compound functions by directly binding to HNF4α, thereby inhibiting its transcriptional activity. This leads to the repression of HNF4α target genes. In HepG2 cells, this antagonism has been shown to impact cellular proliferation and survival. Furthermore, there is evidence of crosstalk between the HNF4α and NF-κB signaling pathways, which can be modulated by this compound.
Key Signaling Pathway
The primary signaling pathway affected by this compound is the HNF4α regulatory network. HNF4α acts as a master regulator of a vast number of genes. Its inhibition by this compound can lead to downstream effects on pathways controlling cell proliferation, apoptosis, and metabolism. Additionally, this compound can prevent the colocalization of HNF4α and the p65 subunit of NF-κB in the nucleus, suggesting an immunomodulatory role by interfering with inflammatory signaling.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |
| 0 (Vehicle) | 24, 48, 72 | 100 |
| 1.25 | 24, 48, 72 | TBD |
| 2.5 | 24, 48, 72 | TBD |
| 5.0 | 24, 48, 72 | TBD |
| 10.0 | 24, 48, 72 | TBD |
| 20.0 | 24, 48, 72 | TBD |
| IC50 (µM) | 24, 48, 72 | To be determined |
TBD: To be determined experimentally.
Table 2: Apoptosis Induction by this compound in HepG2 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | TBD | TBD | TBD | TBD |
| This compound (IC50) | TBD | TBD | TBD | TBD |
| This compound (2x IC50) | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | TBD | TBD | TBD |
| This compound (IC50) | TBD | TBD | TBD |
| This compound (2x IC50) | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
A general workflow for characterizing the effects of this compound on HepG2 cells is depicted below.
HepG2 Cell Culture
-
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well and 6-well cell culture plates
-
-
Protocol:
-
Maintain HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed the cells into new flasks or plates for subsequent experiments.
-
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound on HepG2 cells and to calculate the IC50 value.
-
Materials:
-
HepG2 cells
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM) in complete growth medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Purpose: To quantify the induction of apoptosis by this compound in HepG2 cells.
-
Materials:
-
HepG2 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Purpose: To determine the effect of this compound on the cell cycle distribution of HepG2 cells.
-
Materials:
-
HepG2 cells
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates as described for the apoptosis assay.
-
Treat the cells with this compound at the IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.
-
References
Application Notes and Protocols for BI-6015 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Important Note on the Mechanism of Action of BI-6015
It is critical to clarify that this compound is not a TGR5 agonist. Extensive research has characterized this compound as a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α) .[1][2][3] HNF4α is a crucial transcription factor in the nuclear receptor superfamily that governs the expression of a wide array of genes involved in metabolic processes, particularly in the liver, pancreas, and intestines.[1] By antagonizing HNF4α, this compound inhibits the transcription of HNF4α target genes, leading to various cellular effects, including cytotoxicity in specific cancer cell lines.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound as an HNF4α antagonist in in vitro cell culture studies. While we understand the initial interest may have been in TGR5, we will also provide a description and signaling pathway diagram for TGR5 for informational purposes, while clearly stating that this compound does not act on this pathway.
Section 1: this compound as an HNF4α Antagonist
Introduction to HNF4α
Hepatocyte Nuclear Factor 4α (HNF4α) is a master regulator of gene expression in hepatocytes, pancreatic β-cells, and intestinal epithelial cells. It plays a pivotal role in glucose and lipid metabolism, as well as in cell differentiation and development. Dysregulation of HNF4α activity has been implicated in various diseases, including diabetes and cancer.[1]
Mechanism of Action of this compound
This compound functions by binding to HNF4α and inhibiting its transcriptional activity.[4] This leads to a downstream reduction in the expression of HNF4α target genes.[1][3] Notably, this compound has been shown to be selectively cytotoxic to certain cancer cell lines, such as hepatocellular carcinoma and gastric cancer cells, while sparing normal primary cells.[1][3]
In Vitro Applications of this compound
-
Cancer Research: Investigating the role of HNF4α in cancer cell proliferation, survival, and drug resistance. This compound can be used to study the effects of HNF4α inhibition on various cancer cell lines.[1][3]
-
Metabolic Disease Research: Studying the impact of HNF4α antagonism on genes involved in glucose and lipid metabolism in relevant cell models.
-
Drug Discovery: Using this compound as a tool compound to identify and characterize other HNF4α modulators.
Section 2: Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro cell culture studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| HepG2 (Human Hepatocellular Carcinoma) | 2.5 - 10 µM | 48 hours | Inhibition of HNF4α gene expression. | [1] |
| 5 µM | 4 hours | Effects on the expression of bile and sterol transporters. | [5] | |
| Hep3B (Human Hepatocellular Carcinoma) | 1.25 - 20 µM | 24 - 72 hours | Marked cytotoxicity. | [2] |
| Gastric Cancer Cell Lines (e.g., AGS, SNU-601, etc.) | 0.964 - 4.3 µM (EC50) | Not specified | Reduction in cell survival. | [3] |
| 5 - 10 µM | Not specified | Inhibition of cell growth. | [6] | |
| MIN6 (Mouse Pancreatic Beta-Cell Line) | Not specified | 5 hours | Repression of HNF4α gene expression. | [1] |
| T6PNE (Human Fetal Islet-Derived Cell Line) | Not specified | 48 hours | Repression of HNF4α gene expression. | [1] |
| Primary Murine Hepatocytes | 5 µM | 3 days | Induction of hepatic steatosis. | [2] |
Section 3: Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Cytotoxicity of this compound
This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines using a standard MTT or similar colorimetric assay.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10-20 mM)
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay reagent (e.g., WST-1, CCK-8)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well for HepG2 or Hep3B cells in 100 µL of complete culture medium.[7] Adjust seeding density based on the cell line's growth rate to ensure they are in the exponential growth phase during the experiment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity. A typical concentration range to test for this compound is 0.1 to 20 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.
-
Protocol 2: Gene Expression Analysis of HNF4α Target Genes by Quantitative RT-PCR (qRT-PCR)
This protocol outlines the steps to measure the effect of this compound on the mRNA expression of HNF4α and its target genes.
Materials:
-
This compound
-
HepG2 cells or another relevant cell line
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for HNF4A and target genes (e.g., APOC3, TTR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| HNF4A | GGTGTCCATACGCATCCTTGAC | AGCCGCTTGATCTTCCCTGGAT | |
| APOC3 | GAGTTTGCTGGAGACACTTGC | AGGATAGGGGCCACTGTTGA | (Designed based on published sequences) |
| TTR | TTGGTGGTCTCATCCTTGCTG | TGGAATGAGGCTCGGTTATAGG | (Designed based on published sequences) |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Commonly used reference) |
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).[1]
-
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle control using the 2-ΔΔCt method.
-
Section 4: Visualizations
HNF4α Signaling Pathway and Inhibition by this compound
Caption: HNF4α signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for Studying this compound
Caption: A general experimental workflow for in vitro studies of this compound.
Section 5: TGR5 Signaling Pathway (For Informational Purposes)
As requested, below is a diagram of the TGR5 signaling pathway. It is important to reiterate that This compound does not act on this pathway . TGR5 (G protein-coupled bile acid receptor 1) is a cell surface receptor that is activated by bile acids. Its activation is involved in regulating energy homeostasis, inflammation, and glucose metabolism.
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
Application Notes and Protocols: Preparation of BI-6015 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of BI-6015 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear receptor transcription factor involved in regulating genes related to glucose and lipid homeostasis.[1][2] These protocols are intended to provide researchers with standardized methods to ensure the consistency and reproducibility of experimental results.
Chemical and Physical Properties of this compound
This compound is a cell-permeable phenylsulfonylbenzimidazole compound. Understanding its fundamental properties is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | 2-methyl-1-[(2-methyl-5-nitrophenyl) sulfonyl]-1H-benzimidazole | [1] |
| CAS Number | 93987-29-2 | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [1][2] |
| Molecular Weight | 331.35 g/mol | [3] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥95% to ≥98% (varies by supplier) | [1][3] |
| UV/Vis. (λmax) | 245 nm | [1][2] |
Solubility Specifications
This compound exhibits good solubility in organic solvents such as DMSO and is sparingly soluble in aqueous buffers.[1] For most cell-based assays, a concentrated stock solution in DMSO is prepared and subsequently diluted to the final working concentration in an aqueous medium.
| Solvent | Solubility | Reference |
| DMSO | 14 mg/mL | [1][2] |
| 25 mg/mL | [4] | |
| 33 mg/mL | [5] | |
| 50 mg/mL (with sonication) | [6][7] | |
| Dimethylformamide (DMF) | 16 mg/mL | [1][2] |
| Ethanol | up to 10 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.09 mg/mL | [1][2] |
Note: The solubility of this compound in DMSO can vary between suppliers. It is recommended to consult the manufacturer's product information sheet for the most accurate data. For concentrations at the higher end of the reported range, ultrasonic agitation may be necessary to fully dissolve the compound.[6][7]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard method for preparing a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Pre-weighing Preparation: Ensure the this compound powder has equilibrated to room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound (Molecular Weight = 331.35 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. For higher concentrations, sonication may be required to facilitate dissolution.[6][7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Stability of Solid Powder | Stability of Stock Solution in DMSO | Reference |
| -20°C | ≥ 4 years | 1 month to ≥ 1 year | [1][4][5][8] |
| -80°C | 6 months to 1 year | [5][8] |
Important Considerations:
-
Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
To minimize degradation, it is advisable to prepare fresh dilutions in aqueous buffers from the frozen DMSO stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.[8]
Safety Precautions
This compound should be handled as a hazardous material.[1] Users must review the complete Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
Mechanism of Action and Signaling Pathways
This compound functions as an antagonist of HNF4α.[3] It binds to the ligand-binding pocket of HNF4α, thereby inhibiting its transcriptional activity.[9] This leads to the repression of HNF4α target gene expression.[2][3] The inhibition of HNF4α by this compound has been shown to impact several downstream signaling pathways, including the WNT signaling pathway and pathways involving NFκB.[10][11]
Caption: Workflow for preparing and using this compound stock solution.
Caption: Simplified signaling pathway of this compound as an HNF4α antagonist.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-6015 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-6015, a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), in preclinical in vivo mouse models. This document outlines recommended dosage regimens, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary: this compound In Vivo Dosage in Mouse Models
The following table summarizes the reported dosages and administration schedules for this compound in various mouse models. This information is intended to serve as a starting point for experimental design.
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference Application |
| Normal Mice | 10-30 | Intraperitoneal (i.p.) | Once daily for 5 days | Investigating hepatic steatosis and HNF4α expression |
| Human Hepatocellular Carcinoma Xenograft | 10-30 | Intraperitoneal (i.p.) | Daily or every other day for 20-57 days | Evaluating anti-tumor efficacy and apoptosis induction |
| Parenteral Nutrition-Associated Cholestasis (PNAC) | 20 | Infused in PN solution | Daily from day 4 to day 14 of parenteral nutrition | Studying the prevention of cholestasis |
Signaling Pathway of this compound
This compound acts as a direct antagonist of HNF4α, a crucial nuclear transcription factor that governs the expression of a multitude of genes involved in metabolic processes and cellular differentiation. By inhibiting HNF4α, this compound can modulate downstream signaling cascades, including the WNT signaling pathway, which has been implicated in cancer progression.
Caption: this compound inhibits HNF4α, affecting target gene expression and the WNT pathway.
Experimental Protocols
This section provides a detailed, generalized protocol for evaluating the in vivo efficacy of this compound in a human hepatocellular carcinoma (HCC) xenograft mouse model.
Materials and Reagents
-
This compound: As a powder.
-
Vehicle Components:
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
-
Cell Line: Human hepatocellular carcinoma cell line (e.g., HepG2, Huh7).
-
Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
General Supplies: Sterile syringes and needles, gavage needles (if applicable), calipers, animal balance, sterile surgical instruments, cell culture reagents, and appropriate personal protective equipment.
Formulation of this compound for In Vivo Administration
Note: The following are example formulations. The optimal formulation may vary depending on the specific experimental requirements. Prepare fresh on the day of dosing.
Formulation A: Aqueous-based for Intraperitoneal Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final dosing solution (e.g., 2 mg/mL), mix the following in a sterile tube:
-
10% this compound stock solution in DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
Vortex thoroughly to ensure a homogenous suspension.
Formulation B: Oil-based for Intraperitoneal Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the final dosing solution (e.g., 1 mg/mL), add the required volume of the this compound stock solution to corn oil.
-
Vortex thoroughly to ensure a homogenous suspension.
Experimental Workflow: HCC Xenograft Model
The following diagram outlines the key steps in a typical in vivo study using an HCC xenograft model.
Caption: Workflow for in vivo this compound efficacy testing in a mouse xenograft model.
Detailed Procedure
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Tumor Cell Implantation:
-
Culture the chosen HCC cell line to ~80% confluency.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth approximately 5-7 days post-implantation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10-30 mg/kg) or an equivalent volume of the vehicle via intraperitoneal injection according to the desired schedule (e.g., daily or every other day).
-
-
In-life Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Collect tumors and other relevant tissues (e.g., liver, kidney) for downstream analysis. Tissues can be fixed in formalin for histology or snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Endpoint Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound treated and vehicle control groups.
-
Histology/Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot/RT-qPCR: Assess the expression of HNF4α and its downstream target genes in tumor lysates.
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-dosing to determine the concentration of this compound in the plasma.
Disclaimer: This document provides a generalized guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
Application of BI-6015 in Gastric Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6015 is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a transcription factor implicated in the progression of several cancers, including gastric cancer.[1][2] Research has demonstrated that this compound can effectively inhibit the growth of gastric cancer cell lines by modulating key oncogenic signaling pathways.[1][3] This document provides detailed application notes and protocols for utilizing this compound in the study of gastric cancer, summarizing key quantitative data and outlining experimental methodologies.
Data Presentation
Table 1: Efficacy of this compound in Gastric Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for growth inhibition in various gastric cancer cell lines. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Gastric Cancer Cell Line | EC50 (µM) | Reference |
| AGS | Not explicitly stated, but showed sensitivity | [3] |
| SNU601 | Not explicitly stated, but showed sensitivity | [3] |
| SNU668 | Not explicitly stated, but showed sensitivity | [3] |
| SNU216 | Not explicitly stated, but showed sensitivity | [3] |
| SNU620 | Not explicitly stated, but showed sensitivity | [3] |
| MKN1 | Not explicitly stated, but showed sensitivity | [3] |
| Additional Panel | 0.964 - 4.3 | [1] |
Note: While specific EC50 values for all cell lines in one study were not provided in the snippets, the research indicated variable and effective growth inhibition across a panel of gastric cancer cell lines.[1][3]
Signaling Pathway
This compound exerts its anti-cancer effects in gastric cancer cells primarily through the inhibition of the HNF4α signaling pathway. HNF4α is a key regulator of downstream targets, including WNT5A, which is involved in cell proliferation, migration, and invasion. The proposed mechanism involves the AMPKα-HNF4α-WNT5A axis, where this compound's antagonism of HNF4α leads to the downregulation of WNT5A expression.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in gastric cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on gastric cancer cell lines.
Workflow:
References
Application Notes and Protocols for Studying Parenteral Nutrition-Associated Cholestasis with BI-6015
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parenteral nutrition-associated cholestasis (PNAC) is a significant complication arising from prolonged intravenous feeding, particularly in vulnerable populations such as neonates and patients with intestinal failure. The pathophysiology of PNAC is complex, involving factors like intestinal-derived lipopolysaccharides and phytosterols from lipid emulsions, which trigger hepatic inflammation and disrupt bile flow. A key molecular player in this process is the activation of NF-κB, which suppresses the expression of critical bile and sterol transporters in hepatocytes.
Recent research has identified Hepatocyte Nuclear Factor 4α (HNF4α) as a crucial regulator in the development of PNAC. The small molecule BI-6015, a potent HNF4α antagonist, has emerged as a valuable tool for investigating the molecular mechanisms of PNAC and for exploring potential therapeutic interventions. This compound has been shown to alleviate PNAC in preclinical models by suppressing NF-κB activation and signaling, thereby restoring the function of essential hepatocyte transporters.[1][2][3] Additionally, this compound promotes a shift in hepatic macrophages from a pro-inflammatory to an anti-inflammatory phenotype, further mitigating liver injury.[1][2]
These application notes provide a comprehensive overview of the use of this compound in PNAC research, including its mechanism of action, detailed protocols for in vivo and in vitro studies, and expected outcomes based on preclinical data.
Mechanism of Action of this compound in PNAC
This compound is an antagonist of HNF4α, a nuclear receptor that plays a central role in liver function.[4] In the context of PNAC, the therapeutic effects of this compound are primarily attributed to its ability to interfere with the inflammatory cascade initiated by NF-κB.[1][3] Prolonged parenteral nutrition can lead to increased levels of lipopolysaccharides and phytosterols, which activate NF-κB.[1][2] Activated NF-κB translocates to the nucleus and binds to the promoters of genes encoding key bile and sterol transporters, such as BSEP (Bile Salt Export Pump) and MRP2 (Multidrug Resistance-associated Protein 2), suppressing their expression and leading to cholestasis.[1][3]
This compound prevents the phosphorylation of NF-κB and its binding to the promoters of these transporter genes.[1][2] This action restores the expression and function of these transporters, facilitating the efflux of bile acids and sterols from hepatocytes and reducing cholestatic injury.[1] Furthermore, by antagonizing HNF4α, this compound induces the expression of Farnesoid X Receptor (FXR) and Liver Receptor Homolog-1 (LRH-1), which are critical regulators of bile acid homeostasis.[1][2]
Beyond its effects on hepatocytes, this compound also modulates the inflammatory environment within the liver by influencing macrophage polarization. It has been shown to suppress the expression of pro-inflammatory markers in liver macrophages while inducing anti-inflammatory genes, contributing to the resolution of hepatic inflammation.[1][2]
Data Presentation
The following tables summarize the quantitative data from a preclinical study using a murine model of PNAC, demonstrating the effects of this compound treatment.
Table 1: Effect of this compound on Liver Injury and Cholestasis Markers in a DSS-PN Mouse Model
| Parameter | Chow Control | DSS-PN | DSS-PN + this compound |
| AST (U/L) | ~50 | ~250 | ~75 |
| ALT (U/L) | ~25 | ~150 | ~50 |
| Total Bilirubin (mg/dL) | ~0.2 | ~1.5 | ~0.4 |
| Total Bile Acids (µmol/L) | ~10 | ~80 | ~20 |
| Data are approximated from graphical representations in Ghosh et al., 2023.[1] |
Table 2: Effect of this compound on Hepatic Gene Expression in a DSS-PN Mouse Model (Relative mRNA Expression)
| Gene | Chow Control | DSS-PN | DSS-PN + this compound |
| Abcg5 | 1.0 | ~0.2 | ~0.8 |
| Abcg8 | 1.0 | ~0.3 | ~0.9 |
| Abcb11 (BSEP) | 1.0 | ~0.4 | ~1.2 |
| Abcc2 (MRP2) | 1.0 | ~0.5 | ~1.1 |
| Nr1h4 (FXR) | 1.0 | ~0.6 | ~1.3 |
| Nr0b2 (SHP) | 1.0 | ~0.3 | ~1.0 |
| Nr5a2 (LRH-1) | 1.0 | ~0.5 | ~1.2 |
| Data are approximated from graphical representations in Ghosh et al., 2023.[2][5] |
Experimental Protocols
In Vivo Murine Model of PNAC
This protocol describes the induction of PNAC in mice through a combination of dextran sodium sulfate (DSS) to induce intestinal injury and subsequent administration of parenteral nutrition.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, 36,000-50,000 M.Wt.)
-
Parenteral Nutrition (PN) solution (see composition below)
-
This compound
-
Surgical tools for jugular vein cannulation
-
Infusion pumps
PN Solution Composition (per liter):
-
Dextrose: 200 g
-
Amino Acids: 42.5 g
-
Sodium: 35 mEq
-
Potassium: 30 mEq
-
Calcium: 5 mEq
-
Magnesium: 5 mEq
-
Phosphate: 15 mmol
-
Chloride: 35 mEq
-
Acetate: 60 mEq
-
Trace elements and vitamins
-
Lipid emulsion (e.g., Intralipid® 20%) to provide 1 g/kg/day of fat
Procedure:
-
DSS Administration: Administer 3% (w/v) DSS in the drinking water for 4 consecutive days to induce intestinal injury.
-
Jugular Vein Cannulation: On day 4, perform surgical cannulation of the right jugular vein under aseptic conditions. A detailed protocol for this procedure can be found in the references.[1][3]
-
Parenteral Nutrition: Following surgery, house the mice in metabolic cages and begin intravenous infusion of the PN solution via the jugular vein catheter using an infusion pump. The infusion should be continuous for 14 days.
-
This compound Treatment: For the treatment group, administer this compound at a dose of 20 mg/kg/day via intraperitoneal (IP) injection, starting from the first day of PN infusion and continuing for 14 days. For the vehicle control group, administer an equivalent volume of the vehicle.
-
Monitoring: Monitor the mice daily for body weight, food and water intake, and general health status.
-
Sample Collection: At the end of the 14-day PN infusion period, euthanize the mice and collect blood via cardiac puncture. Perfuse the liver with ice-cold saline and collect liver tissue for subsequent analysis.
In Vitro Model of Hepatocyte Injury
This protocol describes the use of the HepG2 human hepatoma cell line to model the effects of inflammatory stimuli and phytosterols on hepatocytes and to evaluate the protective effects of this compound.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS
-
Recombinant human IL-1β
-
Phytosterols (e.g., a mixture of stigmasterol and sitosterol)
-
This compound
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Pre-treat the HepG2 cells with IL-1β (10 ng/mL) for 4 hours.
-
Following the pre-treatment, add phytosterols to the culture medium.
-
Subsequently, add this compound at a final concentration of 5 µM and incubate overnight.
-
-
Analysis: After the overnight incubation, harvest the cells for analysis of gene expression by qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for target and housekeeping genes (see Table 3)
Procedure:
-
RNA Extraction: Extract total RNA from liver tissue or HepG2 cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or HPRT1).
Table 3: Validated qRT-PCR Primer Sequences
| Target Gene (Mouse) | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Abcg5 | AGGCTGCTCTGGGACTACAC | GGCAGCACATAGGTGAACTG |
| Abcg8 | TCTGGGACTGGTTCAAGGAC | AGGCACAAAGGTGACAGAGG |
| Abcb11 (BSEP) | GCTGGCATCACCTTCACAGT | CCAGGTCCTTCACCTCCTTC |
| Nr1h4 (FXR) | GCTGTGTCGGGAAGTGAAGG | TCCATGGCTTCATCAGAGGT |
| Nr0b2 (SHP) | CTGCTGGGTGTGTGCAAG | GCTCCAAGACTTCACACAGG |
| Abcc2 (MRP2) | ATGGCCCTGGTCATTGTGTT | GGTGGCATAGGCCTTCACAT |
| Target Gene (Human) | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ABCC2 (MRP2) | TGGCTGAGATCGGAGAAGAC | AGGATTGCCACAGGACTCAG |
| ABCG5 | CTGGCTGCTGGAGGAAGAGT | CAGGAGGCTGAGGACTTTGA |
| NR0B2 (SHP) | GCTGCTGCAGGTGTGTGA | GGTGGTCAGGTTCAAGGC |
| Primer sequences are sourced from validated primer databases and literature. |
Chromatin Immunoprecipitation (ChIP) Assay
Procedure: A detailed protocol for ChIP assay on liver tissue can be found in the references.[2][6] Briefly, liver tissue is cross-linked with formaldehyde, followed by chromatin shearing. The chromatin is then immunoprecipitated with an antibody specific to the protein of interest (e.g., NF-κB p65). The co-precipitated DNA is then purified and quantified by qPCR using primers flanking the putative binding sites on the target gene promoters.
Western Blot Analysis
Procedure: A standard Western blot protocol for liver tissue homogenates can be found in the references.[1] Briefly, protein is extracted from liver tissue, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., phosphorylated NF-κB p65) and a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a powerful research tool for elucidating the molecular mechanisms underlying PNAC. Its ability to antagonize HNF4α and subsequently suppress the pro-inflammatory NF-κB pathway provides a valuable means to study the regulation of bile acid and sterol transport in the liver. The protocols outlined in these application notes provide a framework for researchers to utilize this compound in both in vivo and in vitro models of PNAC, facilitating further investigation into this complex liver disease and the development of novel therapeutic strategies.
References
Application Notes and Protocols for BI-6015 Treatment of Primary Murine Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor that governs a wide array of metabolic and homeostatic functions in the liver. Its dysregulation has been implicated in various liver pathologies. BI-6015 is a known antagonist of HNF4α, making it a valuable tool for investigating the roles of HNF4α in liver function and disease.[1][2][3][4] These application notes provide detailed protocols for the isolation of primary murine hepatocytes and their subsequent treatment with this compound to study the effects on gene expression and cellular signaling.
Data Presentation
The following table summarizes the quantitative data on gene expression changes in hepatocytes isolated from a parenteral nutrition-associated cholestasis (PNAC) mouse model treated with this compound. This data highlights the in vivo effects of this compound on genes involved in sterol and bile acid transport.
Table 1: Relative mRNA Expression of Key Genes in Isolated Murine Hepatocytes from this compound Treated PNAC Mouse Model
| Gene | Function | Change with this compound Treatment |
| Abcg5 | Sterol transporter | Increased |
| Abcg8 | Sterol transporter | Increased |
| Nr1h4 (FXR) | Nuclear receptor, regulates bile acid metabolism | Increased |
| Abcb11 (BSEP) | Bile salt export pump | Increased |
| Abcc2 (MRP2) | Transports conjugated bilirubin and drugs | Increased |
| Nr0b2 (SHP) | Nuclear receptor, inhibits bile acid synthesis | Increased |
| Nr5a2 (LRH-1) | Nuclear receptor, regulates cholesterol and bile acid homeostasis | Increased |
Data is derived from qRT-PCR analysis of hepatocytes isolated from a PNAC mouse model treated with this compound.[1]
Signaling Pathway
This compound acts as an antagonist to HNF4α. In certain pathological conditions, such as those involving inflammation, the activation of NF-κB can lead to the suppression of key hepatic transporter genes. This compound is understood to interfere with the detrimental effects of NF-κB activation on the promoters of these genes, leading to their increased expression. This proposed mechanism is depicted in the following signaling pathway diagram.
References
- 1. Co-encapsulation of HNF4α overexpressing UMSCs and human primary hepatocytes ameliorates mouse acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, culture, and functional analysis of hepatocytes from mice with fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic Polarization Accelerated by Mechanical Compaction Involves HNF4α Activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing HNF4α DNA Binding Following BI-6015 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor regulating a wide array of genes involved in metabolic processes, development, and cellular differentiation. Its dysregulation has been implicated in various diseases, including diabetes and cancer.[1][2] BI-6015 has been identified as a potent antagonist of HNF4α, capable of repressing the expression of its target genes by decreasing its DNA binding activity.[3] This document provides detailed protocols for assessing the impact of this compound on HNF4α DNA binding, offering valuable tools for researchers investigating HNF4α-targeted therapeutics.
Mechanism of Action of this compound on HNF4α
This compound acts as an antagonist to HNF4α, leading to a reduction in the expression of HNF4α target genes.[1][4] Studies have shown that this compound directly interacts with HNF4α, which in turn inhibits its ability to bind to DNA.[2] This inhibitory effect has been observed to be cytotoxic to various tumor cell lines, including human hepatocellular carcinoma. The compound has been shown to induce a loss of HNF4α expression in vivo.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in cellular models.
Table 1: EC50 Growth Inhibition Values of this compound in Gastric Cancer Cell Lines [5]
| Cell Line | EC50 (µM) |
| SNU-1 | 2.6 |
| SNU-16 | 4.3 |
| MKN-28 | 1.2 |
| MKN-45 | 0.964 |
| KATO-III | 1.8 |
Table 2: this compound Treatment Parameters in Cellular Assays [1][4]
| Cell Line | Concentration Range (µM) | Incubation Time (hours) |
| T6PNE | 1.25 - 20 | 5 or 48 |
| MIN6 | 1.25 - 20 | 5 or 48 |
| HepG2 | 1.25 - 20 | 5, 24, 48, or 72 |
| Hep3B | Not specified | 24, 48, 72 |
| Primary Murine Hepatocytes | 5 | 72 |
Experimental Protocols
Two primary methods to assess the impact of this compound on HNF4α DNA binding are Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assay (EMSA).
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay
The ChIP assay is used to investigate the in-vivo interaction of HNF4α with its target DNA sequences within the cell following treatment with this compound.
Workflow Diagram:
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-HNF4α antibody or a negative control IgG overnight at 4°C with rotation.[9]
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.[6]
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.[6]
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of known HNF4α target genes.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in-vitro technique used to detect protein-DNA interactions. This assay can demonstrate the reduced ability of HNF4α from this compound-treated cells to bind to a specific DNA probe.
Workflow Diagram:
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with this compound or vehicle control as described in the ChIP protocol.
-
Harvest cells and prepare nuclear extracts using a standard protocol.[10] Determine protein concentration using a Bradford or BCA assay.
-
-
DNA Probe Preparation:
-
Synthesize complementary oligonucleotides containing a consensus HNF4α binding site (e.g., a direct repeat 1 or DR1 element).[11]
-
Anneal the oligonucleotides to form a double-stranded probe.
-
Label the probe with biotin or a radioactive isotope like ³²P.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order: binding buffer, poly(dI-dC) (a non-specific competitor), nuclear extract, and labeled probe.[10]
-
For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
For supershift assays, add an anti-HNF4α antibody after the initial binding of the nuclear extract to the probe.[12]
-
Incubate the reaction mixture at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or at 4°C to prevent dissociation of the protein-DNA complexes.[12]
-
-
Detection:
-
If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
If using a radiolabeled probe, dry the gel and expose it to X-ray film.
-
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the HNF4α signaling pathway.
Caption: this compound Inhibition of HNF4α Signaling.
Conclusion
The protocols outlined in this document provide robust methods for assessing the impact of this compound on HNF4α DNA binding. Both ChIP and EMSA are powerful techniques that can yield valuable insights into the mechanism of action of HNF4α antagonists. The provided quantitative data serves as a useful benchmark for researchers working in this area. These tools are essential for the continued development of targeted therapies for diseases driven by HNF4α dysregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Human Hepatocyte Nuclear Factor 4-α Encodes Isoforms with Distinct Transcriptional Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Administering BI-6015 in a Human Hepatocellular Carcinoma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, necessitating the development of novel therapeutic strategies. One such promising agent is BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][2][3] HNF4α is a crucial transcription factor involved in liver-specific gene expression, and its dysregulation has been implicated in the pathogenesis of HCC.[2] this compound exerts its anti-tumor effect by binding to HNF4α, thereby repressing the expression of its target genes and inducing apoptosis in HCC cells.[1][2][3] These application notes provide a detailed protocol for the administration of this compound in a human HCC mouse model, a critical step in the preclinical evaluation of this compound.
Key Signaling Pathway
Data Presentation
Table 1: this compound Formulation and Dosing
| Parameter | Details | Reference |
| Molecular Weight | 331.35 g/mol | [1] |
| Solubility | DMSO: ≥ 33 mg/mL | [4] |
| Vehicle for In Vivo Use | 10% DMSO in 90% corn oil | [5] |
| Recommended Dose Range | 10 - 30 mg/kg body weight | [3][4][5] |
| Route of Administration | Intraperitoneal (i.p.) injection | [3][4][5] |
| Dosing Frequency | Daily or every other day | [3][5] |
| Treatment Duration | 20 - 57 days (efficacy studies) | [3][5] |
Experimental Protocols
Establishment of Human HCC Xenograft Mouse Model
This protocol describes the subcutaneous implantation of human HCC cells into immunodeficient mice. Orthotopic models, which involve direct injection into the liver, are also feasible but are more technically demanding.[6][7][8]
Materials:
-
Immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID)[7][8]
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)[9]
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Culture: Culture human HCC cells in appropriate medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells to achieve a final concentration of 5 x 10^6 to 1 x 10^7 viable cells per 100 µL.
-
Injection Preparation: If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final volume of 100-200 µL per mouse. Keep the mixture on ice to prevent premature solidification.
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.[8]
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10]
-
Initiation of Treatment: Begin treatment with this compound when tumors reach a predetermined size (e.g., 100-200 mm³).
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Scale
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[3][5]
-
Working Solution Preparation: On the day of injection, prepare the working solution. For a final concentration of 10% DMSO in corn oil, add the required volume of the this compound stock solution to corn oil.[5] For example, to prepare 1 mL of a 2 mg/mL working solution (for a 20 mg/kg dose in a 20g mouse), add 40 µL of a 50 mg/mL this compound stock in DMSO to 960 µL of corn oil.
-
Mixing: Vortex the working solution thoroughly to ensure a homogenous suspension.
-
Administration: Administer the this compound solution to the tumor-bearing mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the mouse's body weight (e.g., 10 µL/g body weight).
-
Monitoring: Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and regulations.[11][12][13][14][15] This includes proper animal husbandry, anesthesia, and humane endpoints to minimize animal suffering. Tumor size should be monitored closely, and animals should be euthanized if tumors exceed a certain size (e.g., 1.5-2.0 cm in diameter) or if they show signs of significant distress.[12] An Institutional Animal Care and Use Committee (IACUC) protocol must be approved prior to the commencement of any animal studies.[11][12]
Conclusion
This document provides a comprehensive guide for the administration of the HNF4α antagonist, this compound, in a human HCC mouse model. Adherence to these protocols will facilitate the robust preclinical evaluation of this compound and contribute to the development of novel therapeutics for hepatocellular carcinoma.
References
- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 2. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the welfare of mice used in cancer research | NC3Rs [nc3rs.org.uk]
- 15. Of mice and medicine: the ethics of animal research – The Irish Times [irishtimes.com]
Application Notes and Protocols: Measuring In Vitro Efficacy of BI-6015 and SIK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the in vitro efficacy of the Hepatocyte Nuclear Factor 4α (HNF4α) antagonist, BI-6015. Additionally, this document details protocols for assessing the efficacy of Salt-Inducible Kinase 3 (SIK3) inhibitors, a distinct class of targeted compounds.
Part 1: this compound - An HNF4α Antagonist
This compound is a well-characterized antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial transcription factor in regulating gene expression in the liver, kidney, intestine, and pancreas.[1][2][3][4] It functions by repressing the expression of HNF4α target genes and decreasing its DNA binding activity.[1][2] In vitro studies have demonstrated its cytotoxic activity in various tumor cell lines, particularly hepatocellular carcinoma.[1][4]
Signaling Pathway of HNF4α
HNF4α acts as a master regulator of a wide array of genes involved in diverse metabolic processes. Its activity is modulated by ligand binding and interactions with co-activators and co-repressors. This compound antagonizes HNF4α, leading to the downregulation of its target genes.
Caption: HNF4α signaling pathway and the antagonistic action of this compound.
Experimental Protocols for Measuring this compound Efficacy
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Lines: HepG2, Hep3B (human hepatocellular carcinoma), or other relevant cancer cell lines.
-
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)[3]
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
-
This protocol measures changes in the mRNA levels of HNF4α target genes following this compound treatment.
-
Cell Lines: HepG2 or primary hepatocytes.
-
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HNF4α target genes (e.g., APOB, TTR, PCK1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat cells with this compound at a predetermined concentration (e.g., EC50 value) and a vehicle control for 24-48 hours.
-
Isolate total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
This protocol assesses the impact of this compound on the protein expression of HNF4α.
-
Cell Lines: As described above.
-
Materials:
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HNF4α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound as described for qRT-PCR.
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to the loading control.
-
Experimental Workflow for this compound In Vitro Efficacy
Caption: Workflow for assessing the in vitro efficacy of this compound.
Part 2: Measuring the Efficacy of SIK3 Inhibitors
Salt-Inducible Kinase 3 (SIK3) is a member of the AMP-activated protein kinase (AMPK) family and plays a significant role in regulating cellular metabolism, cell cycle, and the Hippo signaling pathway.[5][6][7][8] Dysregulation of SIK3 has been implicated in various cancers.[6][8] Several potent and selective SIK3 inhibitors have been developed for research purposes.[9][10]
SIK3 Signaling Pathway
SIK3 is activated by upstream kinases such as LKB1. Once active, SIK3 phosphorylates and inactivates downstream targets, including the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs), thereby suppressing the expression of gluconeogenic genes. SIK3 also influences the Hippo pathway by phosphorylating Salvador (Sav), which in turn regulates the activity of the transcriptional co-activator Yorkie (Yki).[7]
Caption: Key signaling pathways regulated by SIK3.
Experimental Protocols for Measuring SIK3 Inhibitor Efficacy
This biochemical assay directly measures the ability of a compound to inhibit SIK3 kinase activity.
-
Materials:
-
Recombinant human SIK3 enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a peptide with a SIK3 recognition motif)
-
SIK3 inhibitor (e.g., YKL-05-099)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the SIK3 inhibitor.
-
In a 384-well plate, add the SIK3 enzyme, the inhibitor, and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production.
-
Calculate the IC50 value of the inhibitor.
-
This cellular assay determines the effect of a SIK3 inhibitor on the phosphorylation of its downstream targets.
-
Cell Lines: Cell lines with active SIK3 signaling (e.g., HEK293T, AML-12).
-
Materials:
-
SIK3 inhibitor
-
Antibodies against phosphorylated and total forms of SIK3 substrates (e.g., p-CRTC2, total CRTC2, p-HDAC4, total HDAC4).
-
Other materials as listed in the Western Blot protocol for this compound.
-
-
Procedure:
-
Treat cells with the SIK3 inhibitor at various concentrations for a defined period.
-
Lyse the cells and perform Western blotting as previously described.
-
Probe the membrane with antibodies specific for the phosphorylated and total forms of SIK3 substrates.
-
Quantify the ratio of phosphorylated to total protein to assess the extent of SIK3 inhibition.
-
Quantitative Data for Known SIK3 Inhibitors
The following table summarizes the in vitro potency of several known SIK3 inhibitors.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [9][10] |
| YKL-05-099 | ~10 | ~40 | ~30 | [9][10] |
| ARN-3236 | 21.63 | <1 | 6.63 | [10] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [9] |
| MRIA9 | 516 | 180 | 127 | [9] |
Experimental Workflow for SIK3 Inhibitor In Vitro Efficacy
Caption: Workflow for assessing the in vitro efficacy of a SIK3 inhibitor.
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Salt-inducible kinases regulate growth through the Hippo signalling pathway in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
troubleshooting BI-6015 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the HNF4α antagonist, BI-6015. The following information addresses common challenges related to its solubility in aqueous media for experimental use.
This compound Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents. It is crucial to prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental medium.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 6.63 - 50 mg/mL[1][2][3][4][5] | 20 - 150.9 mM[1][2][3][4][5] | Sonication or gentle warming may be required. Use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of this compound.[3] |
| Ethanol | up to 10 mg/mL | ~30 mM | --- |
| DMF | 16 mg/mL | ~48 mM | --- |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | ~0.27 mM | Illustrates the significant drop in solubility upon dilution in aqueous buffer. |
| Water | Insoluble | Insoluble[3] | --- |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | ≥ 7.54 mM[5] | A common formulation for in vivo studies.[5] |
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water.[3] You must first prepare a concentrated stock solution in an organic solvent, such as DMSO.[2][3][4] For most in vitro applications, a 10-20 mM stock solution in DMSO is a good starting point. Ensure the powder is completely dissolved in the organic solvent before proceeding to the next dilution step.
Q2: After diluting my DMSO stock solution into my cell culture medium, a precipitate formed. How can I prevent this?
A2: This is a common issue known as precipitation upon dilution, which occurs when a hydrophobic compound like this compound is introduced into an aqueous environment. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Working Solution Preparation: Instead of directly diluting the high-concentration stock into your final volume of medium, first prepare an intermediate dilution in your medium or buffer.
-
Temperature: Perform the dilution in medium that is at room temperature or 37°C. Avoid using cold medium, as solubility tends to decrease at lower temperatures.
-
Mixing: Add the this compound stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in dissolving this compound in the initial organic solvent.[2][4] However, it is crucial to avoid excessive heat or prolonged sonication, as this could lead to degradation of the compound. Always visually inspect the solution for clarity.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[1][2][3] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods (up to one month).[2][3]
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution of this compound for Cell-Based Assays
This protocol provides a general method for preparing a working solution of this compound in cell culture medium.
-
Prepare a 10 mM Stock Solution:
-
Calculate the required amount of this compound powder (Molecular Weight: 331.35 g/mol ) and high-quality, anhydrous DMSO.
-
Add the DMSO to the vial containing the this compound powder.
-
Vortex thoroughly. If necessary, gently warm the solution in a 37°C water bath or sonicate in short bursts until the powder is completely dissolved. The solution should be clear.
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium to 37°C.
-
To minimize precipitation, avoid adding a very small volume of the concentrated stock directly to a large volume of medium. It is often better to perform a serial dilution.
-
For a final concentration of 10 µM this compound with 0.1% DMSO:
-
Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution.
-
Add 1 mL of this 100 µM solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Immediately after adding the this compound solution, gently swirl the medium to ensure it is thoroughly mixed.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to your cell culture medium without the inhibitor. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Troubleshooting and Signaling Pathways
Troubleshooting this compound Solubility Issues
The following diagram outlines a logical workflow for troubleshooting common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
This compound Mechanism of Action and Signaling Pathway
This compound is an antagonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][2][3] HNF4α is a transcription factor that has a complex, often inhibitory, relationship with the Wnt/β-catenin signaling pathway.[6] By inhibiting HNF4α, this compound can modulate the expression of HNF4α target genes and consequently impact downstream signaling cascades like the Wnt pathway, which is implicated in various cellular processes and diseases, including cancer.[7][8][9]
Caption: this compound inhibits HNF4α, affecting the Wnt pathway.
References
- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Managing BI-6015 Induced Hepatic Steatosis In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hepatic steatosis induced by the HNF4α antagonist, BI-6015, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hepatic steatosis?
A1: this compound is a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor in the liver.[1] HNF4α is a master regulator of genes involved in various metabolic processes, including lipid and glucose metabolism.[2] By inhibiting HNF4α, this compound disrupts the normal expression of genes essential for maintaining lipid homeostasis in hepatocytes, leading to the accumulation of fat and causing hepatic steatosis.[3]
Q2: Is the hepatic steatosis induced by this compound associated with hepatocellular damage?
A2: Studies have shown that this compound can induce marked fat accumulation in the liver without evidence of hepatocellular death.[3] Blood chemistry analysis, including Alanine Aminotransferase (ALT) levels, in mice treated with this compound did not show significant changes, suggesting an absence of overt liver damage in the context of steatosis alone.[3]
Q3: What is the typical dosage and administration route of this compound for in vivo studies that result in hepatic steatosis?
A3: Hepatic steatosis has been observed in mice following intraperitoneal (IP) injection of this compound at doses ranging from 10 to 30 mg/kg/day for 5 days.[3] The steatotic changes were found to be dose-dependent.[3]
Q4: How does HNF4α antagonism by this compound lead to lipid accumulation?
A4: The precise mechanism is complex and not fully elucidated. While HNF4α is known to regulate fatty acid oxidation, studies with this compound suggest that the resulting steatosis cannot be explained by impaired fatty acid oxidation alone.[3] In fact, HNF4α antagonism has been associated with an increase in fatty acid oxidation.[3] The steatosis may be linked to disruptions in other HNF4α-regulated pathways, potentially including de novo lipogenesis and lipid transport. HNF4α has been shown to suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[4] Therefore, inhibition of HNF4α by this compound may lead to an upregulation of SREBP-1c and its downstream target genes, promoting fatty acid synthesis and triglyceride accumulation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly severe hepatic steatosis | High dose of this compound; Individual animal susceptibility; Synergistic effects with diet. | Titrate the dose of this compound to the lowest effective concentration for your primary experimental endpoint. Ensure a standardized diet across all experimental groups, as high-fat diets can exacerbate steatosis. Consider using a control group with a lower dose of this compound to assess dose-dependency of the steatotic effect. |
| Confounding results due to steatosis | The observed phenotype may be a combination of the direct effect of this compound on your target pathway and the secondary effects of hepatic steatosis. | Include a positive control group for hepatic steatosis (e.g., high-fat diet model) to differentiate the effects. Consider co-administration of a potential mitigating agent (see Q5 in FAQs) to a subgroup to assess if reversing steatosis alters the primary outcome. |
| Difficulty in quantifying the degree of steatosis | Subjective assessment of histology; Improper tissue handling. | Employ quantitative methods for steatosis assessment such as digital image analysis of Oil Red O stained sections to determine the percentage of lipid-positive area. Ensure liver samples are fresh-frozen for optimal Oil Red O staining, as paraffin embedding removes lipids.[5][6][7][8][9] |
| Elevated liver enzymes (ALT/AST) in this compound treated animals | Potential for idiosyncratic toxicity or progression from simple steatosis to steatohepatitis (NASH) with prolonged treatment or in a susceptible model. | Monitor liver enzymes (ALT, AST) regularly. If elevated, consider reducing the dose or duration of this compound treatment. Perform histological analysis (H&E staining) to look for signs of inflammation and ballooning degeneration, which are hallmarks of NASH. |
Data Presentation
Table 1: In Vivo Effects of this compound on Hepatic Steatosis and Liver Function
| Parameter | Control (Vehicle) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | Reference |
| Hepatic Steatosis (Oil Red O) | Minimal | Moderate | Marked | [3] |
| ALT (U/L) | Normal Range | No significant change | No significant change | [3] |
| AST (U/L) | Normal Range | Not Reported | Not Reported | |
| HNF4α Expression in Liver | Baseline | Decreased | Significantly Decreased | [3] |
Note: "Normal Range" for liver enzymes in mice can vary by strain, age, and sex. Representative reference ranges are provided in Table 2.
Table 2: Representative Reference Ranges for Liver Function Tests in C57BL/6 Mice
| Parameter | Units | Male | Female | Reference |
| ALT | U/L | 28 - 104 | 22 - 70 | [10] |
| AST | U/L | 58 - 248 | 48 - 180 | [10] |
| ALP | U/L | 40 - 110 | 30 - 90 | [10] |
Experimental Protocols
Induction of Hepatic Steatosis with this compound
-
Animal Model: C57BL/6 mice are a commonly used strain for metabolic studies.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as DMSO, and then dilute with corn oil for intraperitoneal injection.
-
Administration: Administer this compound via intraperitoneal (IP) injection once daily at a dose of 10-30 mg/kg for 5 consecutive days. A vehicle control group (e.g., DMSO/corn oil) should be included.
-
Monitoring: Monitor animal health and body weight daily.
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and collect liver tissue for histological and biochemical analysis. A portion of the liver should be immediately fresh-frozen in OCT medium for Oil Red O staining, while another portion can be fixed in 10% neutral buffered formalin for H&E staining.
Assessment of Hepatic Steatosis by Oil Red O Staining
-
Sectioning: Cut 8-10 µm thick cryosections from fresh-frozen liver tissue.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol to differentiate.
-
-
Counterstaining: Lightly stain the nuclei with Mayer's hematoxylin.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Analysis: Lipids will appear as red droplets. The degree of steatosis can be quantified using image analysis software to calculate the percentage of the Oil Red O-positive area.[5][6][7][8][9]
Liver Function Tests
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Use a commercial clinical chemistry analyzer to measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 7. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 10. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Suboptimal Pharmacokinetics of BI-6015 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the suboptimal pharmacokinetics of BI-6015 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacokinetic challenges?
A1: this compound is an antagonist of the hepatocyte nuclear factor 4α (HNF4α), a key regulator of liver-specific gene expression.[1][2] Its primary pharmacokinetic challenges observed in animal studies are linked to limited in vivo efficacy, which is thought to be due to a high degree of hepatic metabolism and poor solubility.[1] These factors can lead to low oral bioavailability and rapid clearance from the bloodstream.
Q2: What are the known pharmacokinetic parameters of this compound in mice?
A2: In vivo pharmacokinetic studies in mice have revealed a short half-life of approximately 90 minutes following either oral gavage or intraperitoneal (IP) injection. After a 30 mg/kg IP injection, a moderate plasma exposure was observed with an Area Under the Curve (AUC) of 1.6 µg·min/mL. Notably, high concentrations of this compound were found in the liver, suggesting significant hepatic uptake.[1]
Q3: Why is addressing the suboptimal pharmacokinetics of this compound important for my research?
A3: Suboptimal pharmacokinetics, such as low bioavailability and rapid clearance, can lead to insufficient drug exposure at the target site. This can result in a lack of efficacy in your animal models, making it difficult to assess the true therapeutic potential of this compound. By optimizing its pharmacokinetic profile, you can achieve more consistent and therapeutically relevant concentrations, leading to more reliable and translatable preclinical data.
Q4: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A4: For compounds with poor solubility and/or high first-pass metabolism, several formulation strategies can be explored. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Reducing particle size to the nano-range increases the surface area for dissolution, potentially enhancing absorption.
-
Co-solvents and Surfactants: These excipients can improve the solubility of the drug in the gastrointestinal fluids.
-
Prodrugs: Chemical modification of the drug to a more soluble or metabolically stable form that converts to the active drug in the body.
-
Co-administration with Inhibitors: Using inhibitors of metabolic enzymes (e.g., cytochrome P450) or efflux transporters can increase systemic exposure.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo pharmacokinetic studies with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| Consistently low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound may not be dissolving sufficiently in the gastrointestinal fluids. | 1. Formulation Optimization: Utilize a formulation designed to enhance solubility. Start with a simple vehicle like 0.5% methylcellulose with 0.1% Tween 80. If that fails, consider more advanced formulations such as a lipid-based system (e.g., SEDDS) or a nanoparticle suspension. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized (micronized or nanosized) to increase the dissolution rate. |
| High first-pass metabolism: this compound is likely extensively metabolized in the liver upon absorption from the gut.[1] | 1. Route of Administration Comparison: Conduct a pilot study comparing oral (PO) and intraperitoneal (IP) administration. Higher exposure after IP administration would suggest significant first-pass metabolism. 2. Co-administration with a CYP450 Inhibitor: In a non-GLP setting, consider co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to assess the impact of metabolism on oral bioavailability. This is for mechanistic understanding and not for therapeutic development. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing technique: Inaccurate oral gavage can lead to variable amounts of drug being delivered. | 1. Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle and the full delivery of the dose. 2. Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn to prevent settling of the drug particles. |
| Physiological differences: Variations in gastric emptying time and intestinal motility between animals can affect absorption. | 1. Fasting: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to reduce variability in gastrointestinal conditions. 2. Increase Group Size: A larger number of animals per group can help to account for inter-individual variability and provide a more robust pharmacokinetic profile. | |
| Rapid decline in plasma concentrations after reaching Cmax. | Short elimination half-life: this compound has a reported half-life of approximately 90 minutes in mice.[1] | 1. Adjust Sampling Schedule: Ensure your blood sampling time points are frequent enough in the initial hours post-dose to accurately capture the absorption and elimination phases. For a 90-minute half-life, consider sampling at 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours. 2. Consider a Sustained-Release Formulation: For later-stage studies, exploring a formulation that provides a more sustained release of this compound could prolong its therapeutic window. |
Data Presentation
Table 1: Known Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value | Source |
| Half-life (t½) | Oral gavage / IP | Not specified / 30 | ~90 minutes | [1] |
| AUC | IP | 30 | 1.6 µg·min/mL | [1] |
| Tissue Distribution | IP | 30 | High accumulation in the liver | [1] |
| Cmax (Oral) | Oral gavage | - | Data not available | - |
| Tmax (Oral) | Oral gavage | - | Data not available | - |
| Oral Bioavailability | - | - | Data not available | - |
Table 2: Comparison of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple to implement for suspension formulations. | May not be sufficient if solubility is extremely low or if first-pass metabolism is the primary barrier. |
| Co-solvent/Surfactant Systems | Improves drug solubility in the GI tract. | Can be effective for moderately soluble compounds. | The concentration of excipients must be well-tolerated by the animal model. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms an emulsion in the gut, enhancing absorption. | Highly effective for lipophilic compounds; can bypass first-pass metabolism to some extent via lymphatic uptake. | Requires careful selection of oils, surfactants, and co-surfactants. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, improving dissolution. | Can significantly increase the apparent solubility and dissolution rate. | Physical stability of the amorphous form needs to be ensured. |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of this compound in Mice (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical standards and internal standard for bioanalysis
Procedure:
-
Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Fasting: Fast mice for 4-6 hours before dosing, with free access to water.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).
-
Dosing:
-
Weigh each mouse immediately before dosing.
-
Administer the this compound suspension via oral gavage at a dose volume of 10 mL/kg.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein or tail vein) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
-
Protocol 2: Cassette Dosing for Rapid Pharmacokinetic Screening
Objective: To efficiently screen the pharmacokinetic properties of this compound alongside other test compounds.
Note: This method is suitable for early discovery stages and requires careful analytical validation to avoid drug-drug interactions affecting the results.
Procedure:
-
Compound Selection: Select a small number (e.g., 3-5) of compounds with different molecular weights to facilitate LC-MS/MS analysis.
-
Formulation: Prepare a single dosing solution containing a mixture of all compounds at the desired concentration. Ensure compatibility and solubility of all compounds in the chosen vehicle.
-
Dosing and Sampling: Follow the procedure for the single-dose PK study, administering the "cocktail" formulation.
-
Bioanalysis: Develop and validate an LC-MS/MS method capable of simultaneously quantifying all compounds in the cassette from the plasma samples.
-
Data Analysis: Analyze the pharmacokinetic parameters for each compound individually. Compare the results to those from discrete dosing if available to check for potential drug-drug interactions.
Mandatory Visualizations
Caption: Workflow for a single-dose pharmacokinetic study in mice.
Caption: Simplified mechanism of action of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Technical Support Center: BI-6015 Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BI-6015, a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α). Our goal is to help you minimize variability in your experimental results by providing detailed protocols, troubleshooting guides, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor in metabolic homeostasis.[1] Its primary mechanism of action is to bind to HNF4α, which represses the expression of known HNF4α target genes and decreases its DNA binding activity.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (up to 25 mg/ml) and ethanol (up to 10 mg/ml).[2] For long-term storage, it is recommended to store the powder at -20°C, where it is stable for at least one year.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] It is advisable to use fresh DMSO as moisture can reduce its solubility.[4]
Q3: What are the typical working concentrations of this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, concentrations in the range of 1.25 µM to 20 µM have been commonly used in cell culture experiments with cell lines such as HepG2, T6PNE, and MIN6.[4]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in mouse models. Doses of 10-30 mg/kg administered via intraperitoneal (i.p.) injection have been reported to induce loss of HNF4α expression and hepatic steatosis.[3] However, it's important to note that this compound has been reported to have suboptimal pharmacokinetic properties, which may limit its in vivo potency.[5]
Q5: What are the known off-target effects of this compound?
A5: While this compound is considered a specific antagonist for HNF4α, it is structurally similar to ligands that bind to PPARγ. However, studies have shown that this compound, unlike a related compound, is not a PPARγ agonist, suggesting a reduced likelihood of this specific off-target effect.[6] As with any small molecule inhibitor, it is always recommended to include appropriate controls to assess potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in a Luciferase Reporter Assay
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and dispensing reagents. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to plates. |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates can lead to significant variability. Ensure thorough mixing of the cell suspension before plating and use a consistent seeding protocol. Automated cell counters can improve accuracy. |
| Variable Transfection Efficiency | In transient transfection-based reporter assays, variability in transfection efficiency across wells is a common issue. Optimize the DNA-to-transfection reagent ratio and ensure consistent incubation times. The use of a co-transfected internal control reporter (e.g., Renilla luciferase) is highly recommended for normalization.[7] |
| Edge Effects in Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and reporter activity. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment. Ensure a humidified incubator environment (≥70% humidity).[2] |
| Reagent Instability | Prepare fresh working solutions of this compound for each experiment. Luciferase assay reagents can also be sensitive to light and temperature; follow the manufacturer's instructions for storage and handling.[7] |
Issue 2: No or Weak this compound-induced Effect on Target Gene Expression or Cell Viability
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | The optimal concentration of this compound can be cell-line specific. Perform a dose-response experiment to determine the EC50 or IC50 in your particular cell model. Concentrations typically range from 1.25 µM to 20 µM.[4] |
| Low HNF4α Expression in the Cell Line | The effect of this compound is dependent on the presence of its target, HNF4α. Verify the expression level of HNF4α in your cell line using qPCR or Western blotting. Cell lines with low or absent HNF4α expression will not respond to this compound. |
| Suboptimal Incubation Time | The time required to observe an effect on gene expression or cell viability can vary. For gene expression studies, time points between 5 and 48 hours have been used.[4] For viability assays, longer incubation times (e.g., 72 hours) may be necessary. |
| This compound Degradation | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | Factors such as cell passage number and confluency can influence cellular responses to drugs. Use cells with a consistent and low passage number, and seed them at a density that avoids overgrowth during the experiment. |
Experimental Protocols
Protocol 1: HNF4α Luciferase Reporter Gene Assay
This protocol is designed to measure the antagonist activity of this compound on HNF4α using a luciferase reporter assay.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
HNF4α-responsive firefly luciferase reporter plasmid
-
Control Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HNF4α-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. A typical concentration range to test is 0.1 µM to 20 µM.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[5]
-
Luciferase Activity Measurement:
-
Transfer 20 µl of cell lysate to a white luminometer plate.
-
Add 100 µl of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[5]
-
Add 100 µl of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[5]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2, Hep3B)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits HNF4α, leading to reduced DNA binding and altered target gene expression.
Caption: General experimental workflow for testing the effects of this compound in cell-based assays.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Chromatin Immunoprecipitation (ChIP) Troubleshooting [antibodies.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 6. HepG2 cells recovered from apoptosis show altered drug responses and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of BI-6015
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of BI-6015, a known antagonist of Hepatocyte Nuclear Factor 4α (HNF4α).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I confirm that this compound is engaging with its intended target, HNF4α, in my cellular model?
A1: Direct target engagement in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the melting temperature of HNF4α in the presence of this compound is a strong indicator of target engagement.
Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA) for HNF4α
| Issue | Possible Cause | Solution |
| No thermal shift observed | Insufficient this compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time with the cells. |
| Low expression of HNF4α in the chosen cell line. | Confirm HNF4α expression by Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Inefficient cell lysis or protein extraction. | Ensure complete cell lysis to release HNF4α. Use appropriate lysis buffers with protease inhibitors. | |
| High variability between replicates | Uneven heating of samples. | Use a thermal cycler with precise temperature control for the heat challenge. |
| Inconsistent sample handling. | Ensure uniform cell density, treatment conditions, and loading amounts for Western blotting. | |
| Weak or no HNF4α signal on Western blot | Poor antibody quality. | Validate the HNF4α antibody for specificity and sensitivity. |
| Insufficient protein loaded. | Quantify protein concentration after extraction and load a sufficient amount for detection. |
Q2: I'm observing the expected downstream effects of HNF4α inhibition. How can I be sure these effects are not due to off-target activities of this compound?
A2: This is a critical question in small molecule research. A multi-pronged approach is recommended to deconvolute on-target from off-target effects.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing an HNF4α construct that is resistant to this compound inhibition while the endogenous HNF4α is silenced.
-
Phenocopy with Genetic Knockdown: Use RNA interference (e.g., siRNA or shRNA) to specifically knock down HNF4α. If the cellular phenotype observed with this compound treatment is mimicked by HNF4α knockdown, it provides strong evidence for on-target activity.
-
Orthogonal Inhibitor: Use a different, structurally unrelated HNF4α antagonist. If this compound produces the same phenotype, it is less likely that the effect is due to a shared off-target.
Q3: What are the known off-targets of this compound, and how can I test for them?
A3: A screening of this compound against a panel of 41 receptors and enzymes revealed significant cross-reactivity with Cytochrome P450 2C19 (CYP2C19) and an L-type calcium channel.[2]
To assess the potential impact of these off-targets in your experiments, you can:
-
For CYP2C19: Use a specific CYP2C19 inhibitor or select a cell line with low or no CYP2C19 expression.
-
For L-type calcium channels: Employ a known L-type calcium channel blocker to see if it phenocopies or occludes the effects of this compound.
Q4: How can I quantitatively measure the effect of this compound on HNF4α transcriptional activity?
A4: There are two primary methods to quantitatively assess the impact of this compound on HNF4α's function as a transcription factor:
-
HNF4α Reporter Assay: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter containing HNF4α response elements.[3][4][5] A decrease in reporter gene expression upon this compound treatment directly reflects the inhibition of HNF4α transcriptional activity.
-
Transcription Factor Activity ELISA: This is an ELISA-based assay that measures the binding of active HNF4α from nuclear extracts to a specific DNA consensus sequence immobilized on a plate. A reduction in HNF4α binding in samples treated with this compound indicates target engagement and inhibition.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for HNF4α Target Engagement
This protocol outlines the procedure to determine the thermal stabilization of HNF4α upon this compound binding in intact cells.
Materials:
-
Cells expressing HNF4α
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Reagents and equipment for Western blotting
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a validated primary antibody against HNF4α.
-
Data Analysis: Quantify the band intensities at each temperature for both this compound and vehicle-treated samples. Plot the relative amount of soluble HNF4α as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
Protocol 2: HNF4α Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on the transcriptional activity of HNF4α.
Materials:
-
Cells suitable for transfection
-
HNF4α-responsive luciferase reporter plasmid
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect cells with the HNF4α luciferase reporter plasmid and the normalization control plasmid.
-
Cell Treatment: After 24-48 hours, treat the transfected cells with a dose-range of this compound or DMSO.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of HNF4α transcriptional activity.
Data Presentation
Table 1: Example Data Summary for this compound Specificity Assays
| Assay | Parameter | This compound | BI-6018 (Negative Control) |
| CETSA | ΔTagg (°C) for HNF4α | +5.2 | No significant shift |
| HNF4α Reporter Assay | IC50 (µM) | 1.5 | > 50 |
| Transcription Factor Activity ELISA | % Inhibition at 10 µM | 85% | < 5% |
| CYP2C19 Inhibition Assay | IC50 (µM) | 8.7 | Not determined |
| L-type Calcium Channel Binding | % Inhibition at 10 µM | 78% | Not determined |
Visualizations
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HNF4 Antagonist, BI6015 The HNF4 Antagonist, BI6, also referenced under CAS 93987-29-2, controls the biological activity of HNF4. | 93987-29-2 [sigmaaldrich.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hepatocyte Nuclear Factor 4 (HNF4) Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
Technical Support Center: Managing BI-6015 Associated Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cytotoxicity associated with the HNF4α antagonist, BI-6015, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α).[1][2] HNF4α is a nuclear transcription factor crucial for the development and function of the liver, kidney, and intestines.[3] this compound exerts its effects by repressing the expression of HNF4α target genes and decreasing HNF4α's ability to bind to DNA.
Q2: Is this compound cytotoxic to non-cancerous cell lines?
A2: Published studies have shown that this compound is selectively cytotoxic to a range of cancer cell lines, particularly human hepatocellular carcinoma (HCC).[1][2][3] A key finding is that this compound was observed to be toxic to various tumor cell lines but spared cultured primary cells, such as primary hepatocytes.[3] This suggests a therapeutic window for its anti-cancer effects. However, unexpected cytotoxicity in immortalized non-cancerous cell lines could still occur, potentially due to off-target effects or specific cellular contexts.
Q3: What are the potential causes of unexpected cytotoxicity in non-cancerous cell lines treated with this compound?
A3: While this compound is reported to be selective for cancer cells, several factors could contribute to cytotoxicity in non-cancerous lines:
-
High Concentrations: Concentrations significantly exceeding the effective dose for HNF4α antagonism may lead to off-target effects.
-
Prolonged Exposure: Continuous exposure to the compound could disrupt normal cellular processes.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Immortalized cell lines may react differently than primary cells.
-
Compound Stability: Degradation of the compound could potentially lead to the formation of toxic byproducts.
Troubleshooting Guide: this compound Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity in non-cancerous cell lines.
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at all tested concentrations | Compound concentration is too high. | Perform a dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the non-toxic working concentration range for your specific cell line. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1% for sensitive cell lines). Run a vehicle-only control to assess solvent toxicity. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. | |
| Cell death observed only after prolonged incubation | Cumulative toxicity. | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect of HNF4α antagonism. |
| Compound degradation. | Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell health or density. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Standardize seeding density for all experiments. |
| Inaccurate compound concentration. | Calibrate pipettes and ensure accurate dilution of the stock solution for each experiment. |
Quantitative Data Summary
Due to the limited availability of published cytotoxicity data for this compound in a wide range of non-cancerous cell lines, the following table provides a template with hypothetical values to illustrate how to present such data. Researchers should determine these values empirically for their specific cell lines.
| Cell Line | Cell Type | Assay | Incubation Time (hrs) | CC50 (µM) (Hypothetical) |
| Primary Human Hepatocytes | Primary | MTT | 72 | > 50 |
| HEK293 | Immortalized Human Embryonic Kidney | LDH | 48 | ~25-50 |
| MRC-5 | Human Lung Fibroblast | MTT | 72 | ~30-60 |
| NIH/3T3 | Mouse Embryonic Fibroblast | LDH | 48 | ~40-70 |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. These values should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan product is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (lysis buffer provided in the kit), and vehicle control.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Signaling Pathways and Workflows
HNF4α Signaling Pathway
HNF4α is a central regulator of a wide array of genes involved in metabolism, cell differentiation, and proliferation. Its antagonism by this compound can impact these downstream pathways.
Caption: Inhibition of HNF4α by this compound disrupts downstream gene expression.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow is essential for systematically evaluating the cytotoxic potential of this compound.
Caption: A systematic workflow for evaluating this compound cytotoxicity in vitro.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to addressing unexpected cytotoxicity.
Caption: A decision-making diagram for troubleshooting this compound cytotoxicity.
References
Technical Support Center: BI-6015 In Vivo Delivery and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo delivery and stability of BI-6015, a potent antagonist of the nuclear receptor Hepatocyte Nuclear Factor 4α (HNF4α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of gene expression in metabolic tissues like the liver, intestine, and pancreatic β-cells.[1][2] By binding to the ligand-binding pocket of HNF4α, this compound represses its DNA binding and transcriptional activity.[1] This modulation of HNF4α-dependent pathways gives this compound potential therapeutic applications in diseases such as cancer and diabetes.[2]
Q2: What are the known pharmacokinetic properties of this compound in mice?
A2: In vivo pharmacokinetic studies in mice have shown that this compound has a half-life of approximately 90 minutes following either oral gavage or intraperitoneal (IP) injection.[1] After a 30 mg/kg IP injection, moderate plasma levels are achieved, and high concentrations of the compound are found in the liver.[1] However, its in vivo potency can be limited by suboptimal pharmacokinetic properties.[1][2]
Q3: What are the main challenges associated with the in vivo delivery of this compound?
A3: The primary challenges for in vivo delivery of this compound stem from its poor aqueous solubility. Like many benzimidazole derivatives, this compound is hydrophobic, which can lead to difficulties in preparing formulations suitable for in vivo administration and may result in low bioavailability.[3][4] Furthermore, the compound is subject to a high degree of hepatic first-pass metabolism, with hepatic microsomal stability studies showing that only 22% of the compound remains after a 60-minute incubation in vitro.[1]
Q4: What formulation strategies can be employed to improve the solubility and bioavailability of this compound?
A4: Several formulation strategies can be considered to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents, such as DMSO and corn oil, can help to dissolve this compound for parenteral administration.[5][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Studies with other benzimidazoles like albendazole have shown significant increases in solubility and bioavailability when complexed with cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][8][9]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can encapsulate hydrophobic drugs, improving their stability and absorption.[10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[12]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer for in vivo studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Aqueous Solubility Limit | 1. Lower the final concentration of this compound in the dosing solution. 2. Determine the kinetic solubility of this compound in the specific buffer being used. | A clear, stable solution at a lower concentration. |
| Inadequate Solvent System | 1. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final formulation, ensuring it remains within tolerated limits for the animal model. 2. Explore the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Cremophor EL). | Improved solubility and stability of the dosing solution. |
| pH-dependent Solubility | Adjust the pH of the aqueous buffer to a range where this compound exhibits higher solubility. | A stable solution without precipitation. |
Issue 2: High variability in experimental results or lack of in vivo efficacy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | 1. Switch from intraperitoneal (IP) to intravenous (IV) administration to bypass first-pass metabolism, if experimentally feasible. 2. Reformulate this compound using bioavailability-enhancing techniques such as cyclodextrin complexation or a lipid-based delivery system.[4][8] | Increased plasma concentration and improved therapeutic effect. |
| Inconsistent Administration Technique | 1. Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route (e.g., IP injection or oral gavage).[13] 2. For oral gavage, verify the correct placement of the gavage needle to avoid accidental administration into the trachea.[14][15] | Reduced variability in animal-to-animal dosing and more consistent experimental outcomes. |
| Rapid Metabolism | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes, following appropriate ethical and experimental guidelines. | Increased half-life and exposure of this compound. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 50 | 150.90 | Ultrasonic assistance may be needed.[5] |
| Ethanol | 10 | 30.18 | - |
| 10% DMSO in Corn Oil | ≥ 2.5 | ≥ 7.54 | A clear solution suitable for in vivo injection.[5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route & Dose | Source |
| Half-life (t½) | ~90 minutes | Oral gavage or IP injection (30 mg/kg) | [1] |
| Area Under the Curve (AUC) | 1.6 µg·min/mL | IP injection (30 mg/kg) | [1] |
| Liver Concentration | 3.1 µM (at 24 hr) | IP injection (30 mg/kg) | [1] |
| Hepatic Microsomal Stability | 22% remaining after 60 min | In vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to a concentration of 25 mg/mL. Ultrasonic treatment can be used to aid dissolution.[5]
-
-
Working Solution Preparation:
-
Aseptically, add the required volume of the this compound stock solution to corn oil to achieve a final concentration where the DMSO content is 10% or less of the total volume.
-
For example, to prepare a 2.5 mg/mL working solution, add 1 part of the 25 mg/mL stock solution to 9 parts of corn oil.
-
Vortex the solution thoroughly to ensure homogeneity. The resulting solution should be clear.[5]
-
-
Administration:
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
-
Restraint:
-
Properly restrain the mouse by scruffing the neck and back to expose the abdomen.
-
-
Injection Site:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection:
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HNF4α antagonists discovered by a high-throughput screen for modulators of the human insulin promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 12. Nanosuspensions in drug delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. benchchem.com [benchchem.com]
- 14. instechlabs.com [instechlabs.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results from BI-6015 Treatment
Welcome to the technical support center for BI-6015. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the HNF4α antagonist, this compound, in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and navigate unexpected results that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear receptor that regulates gene expression in various tissues, including the liver, pancreas, and intestines.[1][2][3] It functions by binding to HNF4α, which in turn represses the expression of its known target genes and decreases its DNA binding activity.[2]
Q2: We are observing significant cytotoxicity in our cancer cell line panel upon this compound treatment, which was unexpected. Is this a known effect?
A2: Yes, this is a documented, albeit initially unexpected, finding. While this compound was developed as an HNF4α antagonist for metabolic disease research, it has been shown to exhibit cytotoxic activity in a range of tumor cell lines, including human hepatocellular carcinoma (HCC), while sparing primary, non-transformed cells.[1][4] This selective cytotoxicity is an area of active investigation.
Q3: Our in vivo studies with this compound are showing signs of hepatic steatosis (fatty liver). Is this a typical on-target effect of HNF4α antagonism?
A3: The induction of hepatic steatosis by this compound is a known paradoxical effect.[4] While HNF4α antagonism is generally expected to increase fatty acid oxidation, treatment with this compound has been observed to cause fat accumulation in hepatocytes both in vitro and in vivo.[1][4] This suggests a more complex regulatory role for HNF4α in lipid metabolism than previously understood, or potentially off-target effects of the compound.
Q4: What are the known off-target effects or alternative signaling pathways affected by this compound?
A4: Besides its primary effect on HNF4α, this compound has been shown to downregulate oncogenic signaling pathways, including the WNT signaling pathway.[5] The cytotoxic effects in cancer cells may be linked to the inhibition of these pro-survival pathways. It is important to consider these alternative mechanisms when interpreting your results.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cancer Cell Lines
If you are observing a higher-than-anticipated level of cell death in your cancer cell line experiments with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Inhibitor Concentration | Perform a dose-response curve with a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. | Identification of the optimal concentration range for your experiment, avoiding excessive, non-specific toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically <0.5%). Run a vehicle-only control.[6] | Confirmation that the observed cytotoxicity is due to this compound and not the solvent. |
| On-Target vs. Off-Target Effects | To confirm the cytotoxicity is HNF4α-dependent, perform rescue experiments by overexpressing HNF4α. Alternatively, use siRNA to knockdown HNF4α and observe if it phenocopies the this compound effect. | Clarification of whether the cytotoxic effect is mediated through the intended target or an off-target mechanism. |
| Cell Line Sensitivity | Different cancer cell lines can have varying sensitivity to this compound. Test the compound on a panel of cell lines with known HNF4α expression levels. | Correlation of sensitivity with HNF4α expression, providing insights into the mechanism of action. |
Experimental Workflow for Investigating Unexpected Cytotoxicity:
Issue 2: Induction of Hepatic Steatosis in vivo or in vitro
The observation of hepatic steatosis can be a perplexing result. The following guide provides steps to investigate this phenomenon.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Paradoxical On-Target Effect | Analyze the expression of genes involved in fatty acid synthesis and oxidation (e.g., SREBP-1c, FASN, CPT1A) using qPCR or Western blotting. | Understanding the molecular changes in lipid metabolism pathways induced by HNF4α inhibition with this compound. |
| Off-Target Kinase Inhibition | Perform a kinome scan to identify potential off-target kinases that this compound may be inhibiting, which could lead to steatosis. | Identification of any unintended kinase targets that might contribute to the observed phenotype. |
| Disruption of Bile Acid Homeostasis | Measure bile acid levels and the expression of genes involved in bile acid synthesis and transport (e.g., CYP7A1, BSEP). HNF4α is a known regulator of these pathways.[7] | Assessment of whether altered bile acid signaling is contributing to the steatotic phenotype. |
| ER Stress | Evaluate markers of endoplasmic reticulum (ER) stress (e.g., CHOP, BiP) as lipid accumulation can lead to ER stress. | Determination if cellular stress pathways are activated as a consequence of this compound-induced lipid accumulation. |
Signaling Pathway to Investigate for Hepatic Steatosis:
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Oil Red O Staining for In Vitro Steatosis
Objective: To visualize and quantify lipid accumulation in hepatocytes treated with this compound.
Materials:
-
Primary hepatocytes or a relevant liver cell line (e.g., HepG2)
-
This compound
-
Culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Mayer's hematoxylin
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on plates or coverslips and treat with this compound at the desired concentration and duration. Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash with water and then with 60% isopropanol. Stain with freshly prepared Oil Red O solution for 10 minutes.
-
Destaining and Counterstaining: Wash with 60% isopropanol and then with water. Counterstain with Mayer's hematoxylin for 1 minute.
-
Visualization: Wash with water and mount the coverslips. Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
Quantification (Optional): The amount of Oil Red O can be quantified by eluting the stain with isopropanol and measuring the absorbance at 510 nm.
Data Presentation
Table 1: Reported In Vitro and In Vivo Effects of this compound
| Parameter | Cell Line/Model | Concentration/Dose | Duration | Observed Effect | Reference |
| Cytotoxicity | Hep3B (HCC) | 1.25-20 µM | 24-72 h | Marked cytotoxicity | [1] |
| Gene Expression (HNF4α) | HepG2 | 2.5-10 µM | 5-48 h | Inhibition of HNF4α gene expression | [1] |
| In Vitro Steatosis | Primary murine hepatocytes | 5 µM | 3 days | Induction of hepatic steatosis | [1] |
| In Vivo Steatosis | Mice | 10-30 mg/kg (i.p.) | 5 days | Induction of hepatic steatosis | [1] |
| In Vivo Apoptosis (HCC) | Human HCC mouse model | 10-30 mg/kg (i.p.) | 20-57 days | Induction of apoptosis in tumor cells | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hepatocyte nuclear factor 4α prevents the steatosis-to-NASH progression by regulating p53 and bile acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HNF4α Inhibitors: BI-6015 versus BIM-5078
For Researchers, Scientists, and Drug Development Professionals
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor regulating a wide array of genes involved in metabolic pathways and cellular differentiation. Its dysregulation has been implicated in diseases such as diabetes and cancer, making it a significant target for therapeutic intervention. This guide provides a detailed comparison of two prominent HNF4α antagonists, BI-6015 and its analog BIM-5078, summarizing their performance based on available experimental data.
At a Glance: this compound vs. BIM-5078
| Feature | This compound | BIM-5078 |
| Primary Target | Hepatocyte Nuclear Factor 4α (HNF4α) | Hepatocyte Nuclear Factor 4α (HNF4α) |
| Mechanism of Action | Antagonist, represses HNF4α DNA binding | Antagonist, binds to HNF4α with high affinity |
| Potency | More potent in repressing HNF4α DNA binding | Less potent in repressing HNF4α DNA binding |
| Selectivity | Improved specificity; not a PPARγ agonist.[1] Shows significant cross-reactivity with CYP2C19 and one L-type calcium channel.[1] | PPARγ agonist activity.[1] |
| In Vivo Stability | More favorable stability profile, suitable for in vivo studies.[1] | Less favorable stability profile.[1] |
| Reported IC50/EC50 | EC50 values ranging from 964 nM to 4.3 μM in various gastric cancer cell lines.[2] | IC50 = 930 nM for inhibition of endogenous insulin expression in T6PNE cells.[1][3] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BIM-5078. Direct head-to-head comparative values for the same assays are limited in the public domain.
Table 1: Potency of HNF4α Inhibitors
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| BIM-5078 | Endogenous Insulin Expression Inhibition | T6PNE | IC50 | 930 nM | [1][3] |
| This compound | Growth Inhibition | Gastric Cancer Cell Lines | EC50 | 964 nM - 4.3 μM | [2] |
Table 2: Effects on HNF4α and Target Gene Expression
| Compound | Experiment | Cell Line | Effect | Reference |
| BIM-5078 | HNF4α mRNA Expression | T6PNE, MIN6, HepG2 | Potent repression | [1] |
| This compound | HNF4α mRNA Expression | MIN6, HepG2 | Strong repression | [1] |
| This compound | Endogenous Insulin mRNA Expression | T6PNE | 50-fold reduction | [1] |
| This compound | Ornithine Transcarbamoylase (OTC) Promoter Activity | HepG2, CV-1 | Inhibition | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and BIM-5078 function as antagonists of HNF4α. They bind to HNF4α and inhibit its transcriptional activity, leading to the downregulation of its target genes.[1] HNF4α is a central node in a complex network of signaling pathways that are crucial for metabolic regulation and have been implicated in cancer.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays used to characterize this compound and BIM-5078.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm direct binding of the small molecule to the target protein.
-
Lysate Preparation: Cells or tissues are lysed to release proteins.
-
Compound Incubation: The protein lysate is incubated with the compound (e.g., this compound or BIM-5078) or a vehicle control.
-
Protease Digestion: A protease is added to the samples to digest the proteins. The binding of the compound to its target protein can induce a conformational change that protects it from proteolytic degradation.
-
Analysis: The samples are run on an SDS-PAGE gel and analyzed by Western blotting using an antibody specific to the target protein (HNF4α). Increased band intensity in the compound-treated sample compared to the control indicates binding.
HNF4α DNA Binding ELISA
This assay quantifies the ability of HNF4α to bind to its DNA consensus site and the inhibitory effect of the compounds.
-
Plate Coating: A 96-well plate is coated with an oligonucleotide containing the HNF4α binding site.
-
Sample Incubation: Nuclear extracts from cells treated with the inhibitor or vehicle are added to the wells.
-
Primary Antibody: An antibody specific to HNF4α is added to detect the protein bound to the DNA.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: A substrate for HRP is added, and the resulting colorimetric signal is measured, which is proportional to the amount of HNF4α bound to the DNA.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This method is used to measure the mRNA levels of HNF4α and its target genes.
-
RNA Extraction: Total RNA is isolated from cells treated with the inhibitor or vehicle.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., HNF4α, insulin). A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Analysis: The fluorescence is measured in real-time during the PCR cycles. The cycle threshold (Ct) value is used to determine the initial amount of mRNA, which is normalized to a housekeeping gene.
Off-Target Effects and Selectivity
A critical aspect of drug development is understanding the selectivity of a compound. While both this compound and BIM-5078 target HNF4α, they exhibit different off-target profiles.
-
BIM-5078 has been shown to have activity as a PPARγ agonist .[1]
-
This compound , through a subtle structural modification, was found to not be a PPARγ agonist , indicating improved selectivity.[1] In a screening panel of 41 receptors and enzymes, this compound showed significant cross-reactivity with only CYP2C19 and one L-type calcium channel .[1]
Conclusion
This compound represents an advancement over BIM-5078 as an HNF4α inhibitor, demonstrating higher potency in repressing HNF4α DNA binding, a more favorable in vivo stability profile, and improved selectivity with a lack of PPARγ agonist activity.[1] The available data suggests that this compound is a more specific and potent tool for studying the physiological and pathological roles of HNF4α and holds greater promise for therapeutic development. However, the cytotoxic effects of these compounds on cancer cells highlight their potential in oncology, a therapeutic area that warrants further investigation. Researchers should consider the specific experimental context and the potential for off-target effects when choosing between these inhibitors.
References
Unveiling the Nuances: A Comparative Guide to BI-6015 and siRNA for HNF4α Modulation
For researchers and drug development professionals navigating the complex landscape of gene function and therapeutic targeting, the choice of modality to modulate a specific target is critical. This guide provides a detailed comparison of two prominent methods for inhibiting Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator in various physiological and pathological processes: the small molecule antagonist BI-6015 and small interfering RNA (siRNA) mediated knockdown.
This comparison guide delves into the mechanisms of action, experimental protocols, and performance data of both this compound and HNF4α siRNA, offering a comprehensive resource to inform experimental design and therapeutic strategy.
At a Glance: this compound vs. siRNA Knockdown of HNF4α
| Feature | This compound | siRNA Knockdown of HNF4α |
| Mechanism of Action | Chemical antagonist that binds to HNF4α, preventing its interaction with the ligand-binding pocket and inhibiting its transcriptional function.[1] | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that trigger the degradation of HNF4α mRNA.[] |
| Level of Inhibition | Protein function (antagonism) and can also lead to decreased HNF4α expression.[3][4] | mRNA level, leading to reduced protein expression.[][5][6] |
| Specificity | Targets the HNF4α protein directly.[3][7] Potential for off-target effects on other proteins. | Highly sequence-specific to the HNF4α mRNA.[] Off-target effects can occur due to unintended mRNA binding. |
| Mode of Delivery | Cell-permeable small molecule, administered in solution (e.g., DMSO).[7][8] Can be used in vitro and in vivo.[3][4] | Requires a delivery vehicle (e.g., transfection reagents, liposomes, viral vectors) to enter cells.[5][6] |
| Duration of Effect | Reversible and dependent on compound concentration and half-life.[4] | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression).[] |
| Typical In Vitro Concentration | 1.25 µM - 20 µM.[3][8] | 10 nM - 200 nM.[5][6][9] |
| In Vivo Application | Yes, administered via intraperitoneal (i.p.) injection or oral gavage.[1][3][4] | Yes, often requires specialized delivery systems like lipid-based nanoparticles for in vivo delivery.[10] |
Delving Deeper: Mechanism of Action
This compound: A Direct Antagonist
This compound is a small molecule that acts as a direct antagonist of HNF4α.[3][7] It functions by binding to the ligand-binding pocket of the HNF4α protein.[1] This binding event physically obstructs the protein's ability to interact with its natural ligands and co-activators, thereby inhibiting its transcriptional activity.[1] Consequently, the expression of HNF4α target genes is repressed.[3][7] Studies have also shown that this compound treatment can lead to a decrease in HNF4α protein levels.[4]
siRNA: Silencing at the Source
In contrast, siRNA-mediated knockdown targets HNF4α at the messenger RNA (mRNA) level. This process, known as RNA interference (RNAi), utilizes short, double-stranded RNA molecules that are complementary to a specific sequence within the HNF4α mRNA.[] Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target HNF4α mRNA, leading to its degradation and preventing its translation into protein.[] This results in a significant reduction in the overall levels of HNF4α protein.
Visualizing the Approaches
Caption: HNF4α signaling and points of intervention.
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a generalized guideline based on common practices.[3][8] Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells of interest plated in multi-well plates
Procedure:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, 10, 20 µM).[3][8] It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the plated cells and replace it with the medium containing the desired concentration of this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 5 to 72 hours), depending on the experimental endpoint.[3][8]
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as qRT-PCR for target gene expression, western blotting for protein levels, or functional assays.
Caption: Experimental workflow for this compound treatment.
siRNA Knockdown Protocol (In Vitro)
This protocol provides a general framework for transient siRNA transfection.[11][12] Optimization of siRNA concentration, transfection reagent, and incubation time is essential for each cell line.
Materials:
-
HNF4α-specific siRNA and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium or similar
-
Cells of interest plated in multi-well plates
Procedure:
-
Cell Seeding: Seed cells the day before transfection to ensure they are at the appropriate confluency (typically 60-80%) at the time of transfection.[12]
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 10-100 nM) in a serum-free medium like Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[12]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium (with or without serum, depending on the reagent and cell type).
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target mRNA and subsequent protein depletion.
-
Analysis: Harvest the cells for analysis of HNF4α mRNA and protein levels to confirm knockdown efficiency and assess the effect on downstream targets.
Caption: Experimental workflow for siRNA knockdown.
Performance and Considerations
Efficacy: Both this compound and siRNA have been shown to be effective in reducing HNF4α activity. For instance, this compound has been demonstrated to inhibit HNF4α gene expression in HepG2 cells at concentrations between 2.5-10 µM.[3] Similarly, siRNA targeting HNF4α has been shown to reduce its mRNA expression by up to tenfold in HepG2 cells at a concentration of 100 nM.[5][6]
Cytotoxicity: Both methods can induce cytotoxicity, particularly in cancer cell lines that are dependent on HNF4α for survival. This compound has shown marked toxicity to Hep3B cells while sparing primary hepatocytes.[3][4] Likewise, siRNA-mediated knockdown of HNF4α has resulted in toxicity to HepG2 and T6PNE cells.[4]
Off-Target Effects: A critical consideration for both techniques is the potential for off-target effects. Small molecules like this compound can interact with other proteins, leading to unintended biological consequences. Similarly, siRNAs can bind to and silence unintended mRNA targets if their sequence is not perfectly specific. Careful experimental design, including the use of multiple siRNAs targeting different regions of the HNF4α mRNA and appropriate controls, is crucial to mitigate this risk.
Conclusion
The choice between this compound and siRNA for inhibiting HNF4α depends on the specific research question and experimental context. This compound offers a convenient and reversible method for inhibiting HNF4α function, particularly for in vivo studies. Its direct action on the protein provides a distinct mechanistic tool. On the other hand, siRNA provides a highly specific method for reducing HNF4α protein levels by targeting its mRNA, offering a powerful approach for genetic validation of HNF4α's role in various processes. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to effectively probe the multifaceted functions of HNF4α.
References
- 1. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Knocking Down in HepG2 Cells Identifies PFKFB4 and HNF4α as Key Genes Important for Cancer Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Validating HNF4α Target Engagement: A Comparative Analysis of BI-6015 and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing definitive on-target effects of chemical probes is a critical step in drug discovery. This guide provides a comparative overview of experimental approaches to validate the on-target effects of BI-6015, a known antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), alongside alternative validation methods.
Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial nuclear receptor involved in the regulation of a multitude of genes essential for liver function, glucose homeostasis, and lipid metabolism.[1][2][3] Its dysregulation has been implicated in various diseases, including diabetes and cancer, making it an attractive therapeutic target.[4][5] this compound has emerged as a valuable tool to probe HNF4α function, acting as an antagonist that inhibits the expression of HNF4α target genes.[4][6][7] This guide will delve into the experimental validation of this compound's effects and compare it with other methodologies for confirming HNF4α engagement.
Comparing this compound with an Alternative Small Molecule Modulator
A direct comparison between this compound and its related analog, BIM5078, highlights key differences in their activity and validation. Both compounds were identified for their ability to repress insulin promoter activity through HNF4α antagonism.[5]
| Feature | This compound | BIM5078 | Reference |
| Primary Activity | HNF4α Antagonist | HNF4α Antagonist, PPARγ Agonist | [5] |
| Potency | More potent in repressing HNF4α DNA binding | Less potent than this compound | [5] |
| Cytotoxicity | Selectively cytotoxic to transformed cells in vitro | Selectively cytotoxic to transformed cells in vitro | [5] |
| In Vivo Efficacy | Induces apoptosis in a human hepatocellular carcinoma mouse model | Not specified for in vivo apoptosis | [5] |
Experimental Validation of On-Target Effects
Several robust experimental techniques can be employed to validate the on-target effects of this compound on HNF4α. These methods can also be applied to other potential HNF4α modulators.
Gene Expression Analysis of HNF4α Target Genes
A primary method to confirm HNF4α antagonism is to measure the expression levels of its known target genes. This compound has been shown to repress the expression of HNF4α itself, as well as other target genes like ornithine transcarbamoylase (OTC).[5]
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, MIN6, T6PNE) and treat with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 5 to 48 hours).[5][6]
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform quantitative PCR using primers specific for HNF4α and its target genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH or 18S rRNA).[5]
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Reporter Gene Assays
Luciferase reporter assays are a common method to assess the transcriptional activity of HNF4α in response to a compound. These assays typically use a reporter construct containing a luciferase gene under the control of a promoter with HNF4α binding sites.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HepG2, CV-1) with a luciferase reporter plasmid containing an HNF4α-responsive promoter (e.g., the OTC promoter) and a control plasmid (e.g., Renilla luciferase) for normalization.[5][8]
-
Compound Treatment: Treat the transfected cells with this compound or other test compounds.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and compare the results from treated and untreated cells. A decrease in luciferase activity indicates antagonism of HNF4α.[8]
Direct Binding and Target Stability Assays
To provide direct evidence of this compound binding to HNF4α, biophysical and biochemical assays can be employed.
Drug Affinity Target Stability (DARTS) Assay
The DARTS assay leverages the principle that ligand binding can alter a protein's susceptibility to proteolysis.[5]
Experimental Protocol: DARTS Assay
-
Cell Lysate Preparation: Prepare cell lysates containing HNF4α.
-
Compound Incubation: Incubate the lysates with this compound or a control compound.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., pronase).
-
Western Blot Analysis: Analyze the digestion products by Western blotting using an anti-HNF4α antibody.
-
Data Interpretation: A change in the digestion pattern in the presence of this compound, compared to the control, indicates direct binding and a conformational change in HNF4α.[5]
Surface Plasmon Resonance (SPR)
SPR can be used to quantitatively measure the binding affinity between a compound and its target protein.
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization: Immobilize purified HNF4α protein onto an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Binding Measurement: Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Data Analysis: Determine the association and dissociation rate constants to calculate the binding affinity (KD).
Visualizing the Validation Workflow and HNF4α Pathway
To better illustrate the concepts discussed, the following diagrams outline the HNF4α signaling pathway and the experimental workflow for validating on-target effects.
Caption: HNF4α signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for validating on-target effects of HNF4α modulators.
Conclusion
The validation of on-target effects is a cornerstone of reliable pharmacological research. For HNF4α, a combination of cell-based assays to measure downstream functional outcomes and direct biophysical assays to confirm binding provides a robust validation strategy. This compound serves as a well-characterized antagonist, and the experimental approaches detailed in this guide offer a comprehensive framework for researchers to confidently assess its on-target engagement and to evaluate novel modulators of HNF4α. The use of multiple, orthogonal assays is highly recommended to build a strong body of evidence for a compound's mechanism of action.
References
- 1. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a binding motif specific to HNF4 by comparative analysis of multiple nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of BI-6015 and Mycophenolic Acid in the Context of HNF4α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-6015 and mycophenolic acid, with a specific focus on their mechanisms of action related to the inhibition of Hepatocyte Nuclear Factor 4α (HNF4α). This document summarizes experimental data, details relevant methodologies, and visualizes the distinct pathways through which these compounds exert their effects.
Overview of this compound and Mycophenolic Acid
This compound is recognized as a direct antagonist of HNF4α.[1] It functions by binding to the ligand-binding pocket of HNF4α, which in turn represses the expression of HNF4α and its target genes.[2] This antagonistic action also leads to a decrease in HNF4α's DNA binding activity. Consequently, this compound has been investigated for its potential in cancer and diabetes research.[1]
Mycophenolic acid (MPA) , the active metabolite of the prodrug mycophenolate mofetil (MMF), is a well-established immunosuppressive agent.[3][4] Its primary mechanism of action is the selective, non-competitive, and reversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[5] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway essential for the proliferation of B and T lymphocytes.[4] While MPA has demonstrated a range of cellular effects, including anti-inflammatory and anti-fibrotic properties, there is no direct evidence to suggest it functions as an inhibitor of HNF4α.[6][7]
Mechanism of Action
The fundamental difference between this compound and mycophenolic acid lies in their molecular targets and mechanisms of action. This compound directly targets the transcription factor HNF4α, whereas mycophenolic acid targets the enzyme IMPDH in the purine synthesis pathway.
This compound: Direct HNF4α Antagonism
This compound directly interacts with HNF4α, leading to a cascade of inhibitory effects. This includes the repression of HNF4α's own expression and the expression of its target genes.[8] By inhibiting the DNA binding of HNF4α, this compound effectively shuts down the transcriptional activity mediated by this nuclear receptor.[2]
Mycophenolic Acid: IMPDH Inhibition
Mycophenolic acid's effects are primarily a consequence of IMPDH inhibition. By blocking this enzyme, MPA depletes the intracellular pool of guanosine nucleotides, which are vital for DNA and RNA synthesis. This depletion has a profound cytostatic effect on lymphocytes, which are heavily reliant on the de novo purine synthesis pathway.[4] Any potential effects on HNF4α would be indirect and are not a recognized part of its mechanism of action.
Quantitative Data Comparison
The available quantitative data underscores the direct inhibitory action of this compound on HNF4α-mediated processes, while such data is absent for mycophenolic acid in the context of HNF4α.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Growth Inhibition | Gastric Cancer Cell Lines | EC50 | 964 nM - 4.3 µM | [9] |
| Mycophenolic Acid | HNF4α Inhibition | - | - | No data available | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize HNF4α inhibitors like this compound.
HNF4α DNA Binding ELISA
This assay quantifies the ability of HNF4α in nuclear extracts to bind to a specific DNA sequence immobilized on a microplate.
-
Objective: To measure the inhibition of HNF4α DNA binding activity by a test compound.
-
Principle: An indirect ELISA method where a biotinylated double-stranded DNA oligonucleotide containing the HNF4α binding site is captured by streptavidin-coated wells. Nuclear extracts containing HNF4α are then added, and bound HNF4α is detected using a primary antibody against HNF4α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric substrate.
-
Protocol Outline:
-
Plate Preparation: Coat a 96-well microplate with streptavidin.
-
Oligonucleotide Binding: Add biotinylated dsDNA oligonucleotides with the HNF4α consensus binding site to the wells and incubate to allow binding to streptavidin.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add nuclear extracts, pre-incubated with either the test compound (e.g., this compound) or vehicle control, to the wells. Incubate to allow HNF4α to bind to the immobilized DNA.
-
Primary Antibody Incubation: Add a primary antibody specific for HNF4α to each well and incubate.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction.
-
Data Analysis: Compare the absorbance values of compound-treated samples to vehicle-treated controls to determine the percentage of inhibition.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HNF4α by linking it to the expression of a reporter gene, luciferase.
-
Objective: To determine if a compound can modulate the transcriptional activity of HNF4α on a target promoter.
-
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with HNF4α response elements. When HNF4α is active, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of HNF4α.
-
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HepG2) and transfect them with an HNF4α-responsive luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound or vehicle control.
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the cellular contents, including the expressed luciferases.
-
Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the appropriate substrate.
-
Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in compound-treated cells to that in vehicle-treated cells.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a technique used to identify the protein targets of small molecules by exploiting the principle that ligand binding can stabilize a protein against proteolysis.
-
Objective: To provide evidence of direct binding between a compound and a target protein.
-
Principle: A protein, when bound to a small molecule, may exhibit increased resistance to digestion by a protease. This protection can be visualized by analyzing the protein's integrity after proteolytic treatment.
-
Protocol Outline:
-
Lysate Preparation: Prepare a cell lysate containing the target protein (e.g., HNF4α).
-
Compound Incubation: Incubate aliquots of the lysate with the test compound or a vehicle control.
-
Protease Digestion: Treat the aliquots with a protease (e.g., pronase or thermolysin) for a limited time.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Protein Analysis: Analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific to the target protein.
-
Data Analysis: A higher amount of the intact target protein in the compound-treated sample compared to the control indicates that the compound binds to and stabilizes the protein.
-
Conclusion
This compound and mycophenolic acid are compounds with fundamentally different mechanisms of action. This compound is a direct antagonist of HNF4α, inhibiting its DNA binding and transcriptional activity. In contrast, mycophenolic acid is an inhibitor of IMPDH, a key enzyme in the de novo purine synthesis pathway, which primarily affects lymphocyte proliferation. Based on currently available scientific literature, there is no direct evidence to support the inhibition of HNF4α by mycophenolic acid. For researchers investigating the modulation of HNF4α, this compound represents a direct tool, while the effects of mycophenolic acid are centered on immunosuppression through a distinct metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HNF4 Antagonist, BI6015 The HNF4 Antagonist, BI6, also referenced under CAS 93987-29-2, controls the biological activity of HNF4. | 93987-29-2 [sigmaaldrich.com]
- 3. Mycophenolate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A short overview on mycophenolic acid pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycophenolate mofetil attenuates concanavalin A-induced acute liver injury through modulation of TLR4/NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolic acid reverses TGF beta-induced cell motility, collagen matrix contraction and cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BI-6015 and Its Chemical Derivatives in Modulating HNF4α Signaling
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the hepatocyte nuclear factor 4α (HNF4α) antagonist, BI-6015, and its chemical derivatives reveals significant differences in their biological activities and effects on oncogenic signaling pathways. This guide provides researchers, scientists, and drug development professionals with a detailed overview of these compounds, supported by experimental data and methodologies, to inform future research and therapeutic development.
This compound is a small molecule that has been identified as a potent antagonist of HNF4α, a key transcription factor involved in the regulation of a wide array of genes controlling metabolism, development, and cellular proliferation.[1] Its activity has been explored in various disease models, including cancer and metabolic disorders.[1][2] This report focuses on the comparative efficacy of this compound and its ortho- and meta-positional isomers, shedding light on the structure-activity relationship of these HNF4α inhibitors.
Comparative Biological Activity
The biological activity of this compound and its derivatives has been assessed through various in vitro assays, demonstrating their potential as modulators of HNF4α activity and as cytotoxic agents against cancer cell lines.
| Compound | Target | Biological Activity | Cell Line(s) | EC50/IC50 | Reference |
| This compound (para-derivative) | HNF4α | Antagonist; represses HNF4α target gene expression; cytotoxic. | Human hepatocellular carcinoma (Hep3B-Luc), Gastric cancer cell lines | EC50: 964 nM to 4.3 µM (GC cell lines) | [2][3] |
| ortho-derivative | HNF4α | Failed to downregulate WNT or other embryonic signaling pathways; less effective in suppressing gastric cancer cell growth. | Gastric cancer cell lines | Not specified | [4][5] |
| meta-derivative | HNF4α | Failed to downregulate WNT or other embryonic signaling pathways; less effective in suppressing gastric cancer cell growth. | Gastric cancer cell lines | Not specified | [4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to HNF4α, thereby inhibiting its transcriptional activity.[6] This antagonism has been shown to impact several critical signaling pathways implicated in cancer and other diseases.
One of the key pathways affected by this compound is the WNT signaling pathway . The para-derivative of this compound has been shown to be effective in downregulating this oncogenic cascade, a crucial finding for its potential application in cancer therapy.[4][5] In contrast, the ortho- and meta-derivatives were found to be ineffective in modulating this pathway, highlighting the critical role of the nitro group's position on the benzene ring for this specific activity.[4][5]
Furthermore, this compound has been demonstrated to interfere with NFκB signaling . In the context of parenteral nutrition-associated cholestasis (PNAC), this compound suppresses the activation and binding of NFκB to gene promoters, leading to the upregulation of key transporters involved in bile acid and sterol secretion.[7] This action mitigates liver injury associated with cholestasis.
Below is a diagram illustrating the mechanism of action of this compound on HNF4α and its downstream effects on the WNT and NFκB signaling pathways.
Caption: Mechanism of this compound action on HNF4α and downstream signaling pathways.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay
The anti-proliferative effects of this compound and its derivatives were assessed using a standard cell viability assay.
Caption: Workflow for determining the EC50 of this compound and its derivatives.
Protocol:
-
Gastric cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound, its ortho-derivative, or its meta-derivative (concentrations typically ranging from 1 nM to 100 µM).
-
After a 48-hour incubation period, a cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay) was added to each well according to the manufacturer's instructions.
-
Absorbance or luminescence was measured using a plate reader.
-
The half-maximal effective concentration (EC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
To determine the binding efficacy of the compounds to HNF4α, surface plasmon resonance studies were conducted.[4][5]
Protocol:
-
Recombinant human HNF4α protein was immobilized on a sensor chip.
-
A series of concentrations of this compound and its derivatives were flowed over the chip surface.
-
The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Association (kon) and dissociation (koff) rate constants were determined, and the equilibrium dissociation constant (KD) was calculated (KD = koff/kon) to quantify binding affinity.
Molecular Docking Studies
Computational docking simulations were performed to predict the binding modes of this compound and its derivatives within the ligand-binding pocket of HNF4α.[4][5]
Protocol:
-
The three-dimensional crystal structure of the HNF4α ligand-binding domain was obtained from the Protein Data Bank.
-
The structures of this compound and its ortho- and meta-derivatives were generated and optimized.
-
Molecular docking was performed using software such as AutoDock or Glide to predict the most favorable binding poses of the ligands within the HNF4α binding site.
-
The predicted binding interactions and energies were analyzed to understand the structural basis for the observed differences in activity.
Conclusion
This comparative analysis underscores the importance of the chemical structure of HNF4α antagonists in determining their biological activity. The para-position of the nitro group in this compound is crucial for its inhibitory effect on the WNT signaling pathway and its potent anti-cancer properties. The ortho- and meta-derivatives were found to be significantly less effective, providing valuable insights for the rational design of future HNF4α inhibitors. The detailed experimental protocols provided herein will aid researchers in further investigating the therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological and Genetic Inhibition of HNF4α
An objective guide for researchers, scientists, and drug development professionals on the cross-validation of results from the HNF4α antagonist, BI-6015, with findings from HNF4α genetic models.
Introduction
Hepatocyte Nuclear Factor 4α (HNF4α), a nuclear receptor, is a critical regulator of gene expression in the liver, pancreas, kidneys, and intestines.[1][2] Its role in cellular differentiation, metabolism, and proliferation has made it a subject of intense research, particularly in the context of metabolic diseases and cancer.[3][4][5][6] This guide provides a comparative analysis of two key methodologies used to study HNF4α function: pharmacological inhibition using the antagonist this compound and genetic perturbation through knockout or knockdown models. It is important to note that while the initial inquiry referenced BRD9, this compound is a potent and specific antagonist of HNF4α.[7][8][9] This guide will therefore focus on the cross-validation of this compound's effects with those observed in HNF4α genetic models.
Comparing Pharmacological and Genetic Inhibition of HNF4α
The following tables summarize the quantitative and qualitative effects of this compound and HNF4α genetic loss-of-function on various biological parameters.
Table 1: Effects on Gene Expression
| Gene/Pathway | Effect of this compound (HNF4α Antagonist) | Effect of HNF4α Knockout/Knockdown | References |
| HNF4α | Represses HNF4α gene expression in MIN6 and HepG2 cells. | Not applicable (gene is removed or silenced). | [7] |
| Insulin | Reduces endogenous insulin gene expression 50-fold in T6PNE cells. | HNF4α mutations are associated with Maturity Onset Diabetes of the Young (MODY1), characterized by impaired insulin secretion. | [1][7] |
| Ornithine Transcarbamoylase (OTC) | Inhibits luciferase expression driven by the OTC promoter in HepG2 and CV-1 cells. | HNF4α is known to regulate genes involved in the urea cycle. | [7] |
| Apolipoproteins | Not explicitly stated for this compound, but HNF4α regulates apolipoprotein genes. | HNF4α regulates the transcription of many apolipoprotein genes. | [10] |
| CYP Enzymes (e.g., CYP3A4, CYP2D6) | Not explicitly stated for this compound, but HNF4α regulates these genes. | HNF4α is required for the transcriptional activation of CYP3A4 and can influence the activity of CYP2D6. | [1][11] |
| Gluconeogenic Genes (e.g., G6Pase, PEPCK) | Not explicitly stated for this compound. | HNF4α knockout mice have decreased expression of gluconeogenic genes. | [12] |
| Bile Acid Synthesis Genes (e.g., Cyp7a1, Cyp8b1) | Not explicitly stated for this compound. | HNF4α knockout mice have decreased expression of genes involved in bile acid synthesis. | [12] |
Table 2: Cellular and Physiological Effects
| Parameter | Effect of this compound (HNF4α Antagonist) | Effect of HNF4α Knockout/Knockdown | References |
| Cell Proliferation | Cytotoxic to human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B), leading to cell cycle arrest. Spares primary hepatocytes. | HNF4α knockout in adult mice leads to increased hepatocyte proliferation. HNF4α re-expression decreases cancer growth. | [3][7][13] |
| Apoptosis | Induces apoptosis in a human hepatocellular carcinoma mouse model. | Reduced basal apoptotic activity observed in acute liver-specific Hnf4α-null mice. | [7][13] |
| Hepatic Steatosis | Induces hepatic steatosis in primary murine hepatocytes and in vivo in mice. | Hepatocyte-specific Hnf4a knock-out mice develop severe steatosis. | [7][13] |
| Tumorigenesis | Potently inhibits the growth of gastrointestinal adenocarcinoma tumors in mouse xenograft models. | HNF4α can act as a tumor suppressor in liver and colon cancer. Loss of HNF4α can promote tumorigenesis. | [3][4][14] |
| Liver Development | Not applicable for this compound. | Essential for normal hepatic development. Mice lacking HNF4α fail to develop functional hepatic tissue. | [3] |
| Lipid Metabolism | Not explicitly detailed for this compound, but HNF4α is a key regulator. | HNF4α knockout mice have disrupted lipid homeostasis and reduced fat mass. | [12] |
Signaling Pathways and Experimental Workflows
HNF4α Signaling Pathway
HNF4α acts as a central node in a complex network of signaling pathways that regulate liver function. It binds to DNA as a homodimer and recruits co-activators to regulate the transcription of a vast number of target genes involved in metabolism, cell differentiation, and proliferation.[3][15] Its activity is modulated by various extracellular and intracellular signals, including hormones and metabolic intermediates.[15][16]
Experimental Workflow: Comparing this compound and HNF4α Knockdown
The following diagram outlines a typical workflow for comparing the effects of this compound with HNF4α genetic knockdown in a cancer cell line.
References
- 1. Hepatocyte nuclear factor 4 alpha - Wikipedia [en.wikipedia.org]
- 2. HNF4α in Hepatocyte Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Hepatocyte Nuclear Factor 4α (HNF4α) in Cell Proliferation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The role of hepatocyte nuclear factor 4α (HNF4α) in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. HNF4α -- role in drug metabolism and potential drug target? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatocyte-Specific Hepatocyte Nuclear Factor 4 Alpha (HNF4α) Deletion Decreases Resting Energy Expenditure by Disrupting Lipid and Carbohydrate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of hepatocyte proliferation by hepatocyte nuclear factor 4α in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crosstalk of HNF4 α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BI-6015 Specificity Against Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of BI-6015, a known antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), against other nuclear receptors. The information is compiled from published experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction
This compound is a small molecule identified as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear receptor that governs the expression of genes involved in metabolic homeostasis.[1][2] It binds to the ligand-binding pocket of HNF4α, thereby inhibiting its transcriptional activity.[3] Given the structural similarities within the nuclear receptor superfamily, understanding the selectivity of this compound is crucial for its application as a specific chemical probe or therapeutic agent. This guide compares the activity of this compound on its primary target, HNF4α, with its activity on other nuclear receptors and off-target proteins.
Quantitative Specificity Profile of this compound
The following table summarizes the available quantitative and qualitative data on the activity of this compound against its primary target, HNF4α, and a selection of other nuclear receptors and off-target proteins.
| Target | Receptor Family | Assay Type | Activity | Concentration | Source |
| HNF4α | Nuclear Receptor | Insulin Promoter Activity | IC50 = 930 nM | 930 nM | [4] |
| HNF4α DNA Binding (ELISA) | Potent Repression | Not Specified | [4] | ||
| OTC Promoter Reporter Assay | Potent Inhibition | 1 µM | [4] | ||
| HNF4γ | Nuclear Receptor | In silico docking | Predicted to bind | Not Applicable | [4] |
| PPARγ | Nuclear Receptor | PPRE-Luciferase Reporter Assay | No Agonist Activity | Not Specified | [4] |
| PPARα | Nuclear Receptor | PPRE-Luciferase Reporter Assay | No Agonist Activity | Not Specified | [4] |
| PPARδ | Nuclear Receptor | PPRE-Luciferase Reporter Assay | No Agonist Activity | Not Specified | [4] |
| Various Nuclear Receptors (including RXR) | Nuclear Receptor | Ricerca Hit Profiling Panel | No Significant Cross-Reactivity | Not Specified | [4] |
| CYP2C19 | Cytochrome P450 | Enzyme Activity Assay | Inhibition | Not Specified | [4] |
| L-type Calcium Channel | Ion Channel | Binding Assay | Inhibition | Not Specified | [4] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These are representative methodologies based on standard practices in the field.
Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)
This assay is used to determine the functional effect of a compound on a specific nuclear receptor's ability to activate gene transcription.
Objective: To measure the antagonist or agonist activity of this compound on a given nuclear receptor (e.g., HNF4α, PPARγ).
Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a luciferase reporter gene downstream of a promoter with response elements for that receptor. If the compound activates the receptor, the receptor will bind to the response element and drive the expression of luciferase, resulting in a measurable light signal upon addition of a substrate. An antagonist will inhibit this process.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 or HepG2 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with a nuclear receptor expression vector (e.g., pCMV-HNF4α) and a reporter plasmid (e.g., pGL3-OTC-promoter-Luc) using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a control compound (e.g., DMSO as a vehicle control, a known agonist as a positive control).
-
-
Luciferase Assay:
-
Following a 24-48 hour incubation with the compound, the cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
-
Data Analysis:
-
The data is plotted as a dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists) values.
-
HNF4α DNA Binding Assay (TransAM® ELISA)
This assay quantifies the amount of active HNF4α in nuclear extracts that can bind to its consensus DNA sequence.
Objective: To determine if this compound inhibits the DNA binding ability of HNF4α.
Principle: A 96-well plate is pre-coated with an oligonucleotide containing the consensus binding site for HNF4α. Nuclear extracts from cells treated with the test compound are added to the wells. Active HNF4α in the extract binds to the oligonucleotide. This is detected by a primary antibody specific to HNF4α, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of bound HNF4α.
Protocol:
-
Cell Treatment and Nuclear Extraction:
-
HepG2 cells are treated with this compound or a vehicle control for a specified period (e.g., overnight).
-
Nuclear extracts are prepared using a nuclear extraction kit. Protein concentration is determined by a Bradford assay.
-
-
Binding Assay:
-
5 µg of nuclear extract is added to each well of the HNF4α TransAM® plate.
-
The plate is incubated for 1 hour at room temperature to allow for HNF4α binding to the immobilized oligonucleotide.
-
-
Antibody Incubation:
-
The wells are washed, and an anti-HNF4α antibody is added and incubated for 1 hour.
-
After another wash step, an HRP-conjugated secondary antibody is added and incubated for 1 hour.
-
-
Detection and Analysis:
-
The wells are washed, and a developing solution is added. The reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm on a plate reader. The percentage of inhibition by this compound is calculated relative to the vehicle control.
-
Visualizations
HNF4α Signaling Pathway
Caption: Simplified HNF4α signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Specificity Assessment
Caption: A typical workflow for identifying and characterizing the specificity of a compound like this compound.
References
- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of HNF4α Antagonists: Efficacy and Experimental Validation
For Immediate Publication
A Comprehensive Guide for Researchers in Metabolic Disease and Oncology
This guide provides a detailed comparison of the efficacy of various antagonists targeting Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor implicated in a range of metabolic diseases and cancers. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to aid in the selection and evaluation of HNF4α inhibitors.
Hepatocyte Nuclear Factor 4α (HNF4α) is a critical regulator of gene expression in the liver, pancreas, intestines, and kidneys. Its dysregulation is linked to diabetes, liver disease, and various cancers, making it a compelling target for therapeutic intervention. A growing number of synthetic and natural compounds have been identified as HNF4α antagonists, each with distinct potencies and mechanisms of action. This review aims to provide a clear and objective comparison of their efficacy, supported by experimental data.
Comparative Efficacy of HNF4α Antagonists
The following table summarizes the quantitative efficacy of prominent HNF4α antagonists identified in the literature. The data is primarily derived from in vitro studies and highlights the varying potencies of these compounds.
| Antagonist | Type | Target Assay/Effect | IC50 | Key Findings |
| BIM5078 | Synthetic | Inhibition of endogenous insulin expression in T6PNE cells | 930 nM[1][2] | Potently represses HNF4α target genes.[1] |
| BI-6015 | Synthetic | Inhibition of HNF4α DNA binding and target gene expression | Not explicitly defined, but noted to be more potent than BIM5078[1] | Exhibits selective cytotoxicity towards cancer cell lines.[1][3][4] |
| Fatty Acids (e.g., Palmitate, Oleate) | Natural | Inhibition of insulin and HNF4α gene expression | Not typically measured by IC50; considered weak antagonists[1] | Their role as endogenous modulators of HNF4α activity is an active area of research.[1] |
Signaling Pathways and Mechanisms of Action
HNF4α antagonists typically function by binding to the ligand-binding pocket (LBP) of the HNF4α protein. This interaction prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcription of target genes. The signaling pathway illustrates this mechanism.
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible assessment of HNF4α antagonist efficacy is paramount. The following are detailed methodologies for key experiments cited in the literature.
Luciferase Reporter Assay
This cell-based assay is a primary method for screening and quantifying the activity of HNF4α modulators.
Objective: To measure the ability of a compound to inhibit HNF4α-mediated transcription of a reporter gene.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Seed human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a mammalian expression vector for human HNF4α and a reporter plasmid containing a firefly luciferase gene under the control of an HNF4α-responsive promoter (e.g., from the ornithine transcarbamoylase gene). A co-transfected Renilla luciferase vector can be used for normalization.
-
Compound Incubation: Following transfection, replace the medium with fresh medium containing the HNF4α antagonist at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration and determine the IC50 value using a non-linear regression model.
HNF4α DNA Binding ELISA
This assay quantifies the ability of an antagonist to inhibit the binding of HNF4α to its specific DNA response element.
Objective: To directly measure the effect of antagonists on HNF4α-DNA interaction.
Detailed Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with an oligonucleotide containing the HNF4α consensus binding site.
-
Nuclear Extract Preparation: Treat cells (e.g., HepG2) with the HNF4α antagonist for a specified period. Prepare nuclear extracts from these cells.
-
Binding Reaction: Add the nuclear extracts to the wells and incubate to allow HNF4α to bind to the oligonucleotide.
-
Antibody Incubation: Add a primary antibody specific to HNF4α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: A decrease in absorbance in the presence of the antagonist indicates inhibition of DNA binding.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is used to confirm the direct binding of a small molecule antagonist to HNF4α.
Objective: To determine if the antagonist stabilizes HNF4α against proteolysis, indicating a direct interaction.
Workflow Diagram:
Detailed Protocol:
-
Cell Lysate Preparation: Prepare a total cell lysate from a cell line expressing HNF4α.
-
Compound Incubation: Incubate aliquots of the cell lysate with the HNF4α antagonist or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a time sufficient to achieve partial protein digestion in the control sample.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific for HNF4α.
-
Analysis: A stronger HNF4α band in the antagonist-treated sample compared to the control indicates that the antagonist has bound to and stabilized HNF4α against proteolysis.[5]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the effect of HNF4α antagonists on the expression of known HNF4α target genes.
Objective: To measure changes in the mRNA levels of HNF4α target genes following antagonist treatment.
Detailed Protocol:
-
Cell Treatment: Treat cells (e.g., HepG2, MIN6, or T6PNE) with the HNF4α antagonist at various concentrations for a specific duration (e.g., 5 to 48 hours).[1]
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for HNF4α target genes (e.g., HNF4α itself, ornithine transcarbamoylase) and a reference gene (e.g., GAPDH, 18S rRNA).[1]
-
Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of target genes confirms the antagonistic activity of the compound.
Conclusion
The development of potent and specific HNF4α antagonists holds significant promise for the treatment of various metabolic and proliferative diseases. This guide provides a foundational comparison of the available antagonists and detailed experimental protocols to facilitate further research in this critical area. The synthetic antagonists BIM5078 and this compound have demonstrated significant in vitro efficacy, while natural fatty acids represent a class of weaker, endogenous modulators. The provided methodologies offer a standardized approach for the evaluation and comparison of novel HNF4α inhibitors, which will be crucial for the advancement of new therapeutic strategies.
References
- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of BI-6015: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds such as BI-6015. This document provides essential guidance on the proper disposal procedures for this compound, a small molecule antagonist of Hepatocyte nuclear factor 4α (HNF4α). The following procedures are based on standard hazardous waste protocols and are intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
This compound should be considered hazardous until comprehensive toxicological data becomes available.[1] Always handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS). Avoid ingestion, inhalation, and contact with skin and eyes.[1]
Summary of Key Chemical Data
The following table summarizes essential information for the safe handling and preparation of this compound for disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [2] |
| Molecular Weight | 331.3 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMSO: ~14 mg/mLDMF: ~16 mg/mL | [1][2] |
| Storage | Store at -20°C | [3] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other laboratory chemicals, must adhere to strict regulations to prevent environmental contamination and ensure personnel safety. Never dispose of this compound down the drain or in the regular trash.[4][5]
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.[4]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a designated hazardous waste bag within a labeled, rigid container.[6] Do not mix sharps with other solid waste.[4]
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a dedicated, leak-proof, and properly labeled hazardous waste container.[5] Do not mix with incompatible waste streams.[5]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[7]
-
The label must include:
-
The full chemical name: "this compound" or "2-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole".
-
The solvent used (e.g., DMSO).
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added.
-
The name of the principal investigator or responsible person.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]
-
Ensure all containers are kept tightly sealed except when adding waste.[5]
-
Use secondary containment, such as a plastic tub, for all liquid waste containers to prevent spills.[5][7]
-
Segregate this compound waste from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[5][8]
-
Do not exceed the maximum allowable volume of hazardous waste storage in your lab as per your institution's policy.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the official Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling BI-6015
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited toxicological data like BI-6015. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical and Physical Properties
This compound is a combustible solid. The toxicological properties of this compound have not been fully tested.[1] Therefore, it is crucial to handle it with care, assuming it is potentially hazardous.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O₄S | [2] |
| Molecular Weight | 331.35 | [2] |
| Appearance | Beige powder/crystalline solid | [3] |
| Solubility | DMSO: ~10-50 mg/mLEthanol: up to 10 mg/mL | [2][4][5] |
| Storage | Store at -20°C | [2][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields or goggles | Laboratory coat | Handle in a fume hood to prevent inhalation.[1] |
| Solution Preparation | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields or goggles | Laboratory coat | Handle in a fume hood.[1] |
| In-vitro/In-vivo Dosing | Chemical Fume Hood or Biosafety Cabinet | Chemical-resistant gloves (e.g., Nitrile) | Safety glasses with side shields or goggles | Laboratory coat | Not generally required if handled within a fume hood or biosafety cabinet. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the sealed container at -20°C in a designated and labeled area.[2][6]
2. Preparation of Stock Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[4] For in-vivo experiments, further dilution in vehicles like corn oil may be necessary.
-
Cap the vial tightly and label it clearly with the compound name, concentration, solvent, date, and your initials.
3. Handling of Solutions:
-
When working with solutions of this compound, always wear gloves and eye protection to prevent skin and eye contact.
-
Use calibrated pipettes for accurate measurement and to avoid spills.
-
Work over a disposable absorbent bench protector to contain any potential spills.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
-
Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
